[(2,2-Difluoroethyl)carbamoyl]formic acid
Description
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Properties
IUPAC Name |
2-(2,2-difluoroethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO3/c5-2(6)1-7-3(8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEDJRFCIMNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236038 | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-89-7 | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-((2,2-difluoroethyl)amino)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a predictive document based on the chemical properties of structurally related compounds and general principles of organic synthesis and medicinal chemistry. As of the date of this document, specific experimental data for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid is not available in the public domain. This guide is intended to provide a foundational framework for researchers interested in the synthesis and potential biological evaluation of this novel compound.
Introduction
2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, also known as N-(2,2-difluoroethyl)oxamic acid, is a fluorinated derivative of oxamic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Oxamic acid and its derivatives have been investigated for their potential as enzyme inhibitors, particularly of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism and other diseases.[2][3] The 2,2-difluoroethyl moiety is a bioisostere of other small alkyl groups and can influence molecular conformation and hydrogen bonding capabilities. This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and potential areas of investigation for this compound.
Physicochemical Properties
The predicted physicochemical properties of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid are summarized in Table 1. These values are estimated based on the properties of the parent compound, oxamic acid, and the starting material, 2,2-difluoroethylamine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
| IUPAC Name | 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid | - |
| Synonyms | N-(2,2-difluoroethyl)oxamic acid | - |
| Molecular Formula | C4H5F2NO3 | - |
| Molecular Weight | 153.08 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and polar organic solvents | [3][4] |
| pKa (acid) | ~2-3 (estimated for the carboxylic acid) | [3] |
| pKa (amide N-H) | ~14-15 (estimated) | - |
Synthesis
A plausible and efficient synthetic route to 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid involves the acylation of 2,2-difluoroethylamine with a derivative of oxalic acid. A common and effective method for the synthesis of N-alkyloxamic acids is the reaction of the corresponding amine with oxalyl chloride or a monoester of oxalic acid.[5]
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available 2,2-difluoroethylamine and diethyl oxalate.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxamic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to [(2,2-Difluoroethyl)carbamoyl]formic Acid: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of [(2,2-Difluoroethyl)carbamoyl]formic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data for this fluorinated organic compound.
Compound Identification and Structure
This compound, also known by its IUPAC name 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, is a fluorinated derivative of oxamic acid. The presence of the difluoroethyl group is anticipated to modulate its chemical and biological properties, including metabolic stability and binding affinity to protein targets, making it a compound of interest in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid |
| CAS Number | 1461706-89-7 |
| Molecular Formula | C₄H₅F₂NO₃ |
| Molecular Weight | 153.09 g/mol |
| SMILES | O=C(O)C(=O)NCC(F)F |
| InChI Key | PGEDJRFCIMNGIP-UHFFFAOYSA-N |
Physicochemical Properties
While experimentally determined data for this compound is not extensively available in the public domain, the following table presents a combination of known and estimated properties based on its structure and data from analogous compounds.
Table 2: Physicochemical Data
| Property | Value (with notation if estimated) |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | 130-140 °C (Estimated) |
| Boiling Point | Decomposes before boiling (Predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. (Predicted) |
| pKa | 2.5 - 3.5 (Estimated, for the carboxylic acid proton) |
Synthesis of this compound
The synthesis of N-substituted oxamic acids such as this compound can be achieved through a reliable two-step process. This involves the initial formation of an ethyl oxamate intermediate, followed by hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Pathway
The logical synthetic route involves the acylation of 2,2-difluoroethylamine with an oxalate monoester chloride, followed by saponification of the resulting ester.
The Ascendant Role of Difluoroethylated Carbamoyl Compounds in Modern Drug Discovery: A Technical Guide to Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoroethyl group is gaining increasing attention. When appended to a carbamoyl scaffold, this moiety can significantly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides an in-depth exploration of the predicted biological activity of difluoroethylated carbamoyl compounds, supported by quantitative data from structurally related molecules, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Carbamates and the Impact of Difluoroethylation
Carbamates are a versatile class of organic compounds that are structurally analogous to amides and esters, and they are present in numerous approved therapeutic agents.[1] Their utility in drug design stems from their ability to act as bioisosteres of peptide bonds, their relative stability to proteolysis, and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] The introduction of a difluoroethyl group, particularly a geminal difluoroethyl moiety (–CH₂CF₂–), can impart several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl group resistant to metabolic degradation, which can lead to an extended plasma half-life and improved pharmacokinetic profile.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The specific impact of the gem-difluoro group is complex and context-dependent.[3]
-
Conformational Control: The presence of fluorine atoms can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the difluoroethyl group can alter the electronic properties of the carbamoyl moiety, potentially leading to stronger interactions with the target protein.
Predicted Biological Activities and Key Targets
Based on the known activities of carbamate-containing drugs and the influence of fluorination, difluoroethylated carbamoyl compounds are predicted to be active against a range of biological targets, most notably as enzyme inhibitors.
Cholinesterase Inhibition
Carbamates are a well-established class of cholinesterase inhibitors, used in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[4] They act by carbamoylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. The introduction of a difluoroethyl group is predicted to modulate the carbamoylation rate and the stability of the carbamoylated enzyme, thereby fine-tuning the inhibitory potency and duration of action.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amide signaling lipids, including the endocannabinoid anandamide. Carbamate-based compounds are known to be potent FAAH inhibitors with potential applications in pain, anxiety, and inflammation. The difluoroethyl moiety could enhance the interaction with the enzyme's active site and improve the pharmacokinetic properties of these inhibitors.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Recent studies have explored carbamates as selective antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and are attractive targets for a range of diseases. While the specific compounds identified were difluorinated on a benzhydrol moiety rather than the ethyl group of the carbamate, the findings highlight the potential for fluorinated carbamates in this area.[5]
Quantitative Data on Related Carbamoyl Compounds
While data on difluoroethylated carbamoyl compounds is emerging, a substantial body of literature exists for structurally related fluorinated and non-fluorinated carbamates. The following tables summarize key quantitative data from these studies, providing a benchmark for the predicted activity of their difluoroethylated counterparts.
Table 1: Cholinesterase Inhibitory Activity of O-Aromatic N,N-Disubstituted Carbamates [6]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | > 100 |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | > 100 | 1.60 |
| Rivastigmine (Standard) | 8.9 | 38.4 |
| Galantamine (Standard) | 0.52 | 2.09 |
Table 2: Muscarinic Receptor Affinity of 4,4'-Difluorobenzhydrol Carbamates [5][7]
| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) |
| 2 | 1.2 | 227 | 4.9 | 34 | 11 |
| 5 | 2.8 | 335 | 11 | 37 | 22 |
| 7 | 3.1 | 240 | 18 | 45 | 28 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of carbamoyl compounds, which can be adapted for the study of difluoroethylated derivatives.
General Synthesis of N-(2,2-Difluoroethyl) Carbamates
The synthesis of N-(2,2-difluoroethyl) carbamates can be achieved through the reaction of 2,2-difluoroethylamine with a suitable chloroformate or by the reaction of an alcohol with 2,2-difluoroethyl isocyanate. A general procedure for the synthesis of 2,2-difluoroethylamine is provided below.
Synthesis of 2,2-Difluoroethylamine [1][8][9]
An autoclave is charged with 2,2-difluoro-1-bromoethane (0.1 mol), potassium iodide (0.5 g), and dimethyl sulfoxide (50 g). Anhydrous ammonia (0.4 mol) is then added. The reaction mixture is heated to 100°C and stirred for 1 hour. After cooling to 50°C, the excess ammonia is distilled off. The 2,2-difluoroethylamine is subsequently distilled from the reaction mixture under reduced pressure (1-10 mbar). The distillate can be further purified by redistillation at standard pressure.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[6]
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).
-
Test compounds (difluoroethylated carbamates) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective cholinesterase solution in phosphate buffer and incubate for 10 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 50 µL of the substrate solution (ATCI or BTCI).
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competitive Radioligand Binding Assay for Muscarinic Receptors[5][7]
-
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing the human muscarinic acetylcholine receptor subtypes (hM1-hM5) are cultured under standard conditions.
-
Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]NMS for M1-M4, [³H]scopolamine for M5) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer (e.g., PBS) at room temperature for a defined period (e.g., 90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of difluoroethylated carbamoyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2-difluoroethylamine hydrochloride 79667-91-7 [sigmaaldrich.com]
- 3. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists [mdpi.com]
- 8. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
Discovery and history of fluorinated carbamoylformic acids
An In-depth Technical Guide to the Discovery and History of Fluorinated Carbamoylformic Acids and Their Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This guide delves into the discovery and history of a specific class of organofluorine compounds: fluorinated carbamoylformic acids and their key synthetic precursors, N-trifluoromethyl amides and carbamoyl fluorides. While direct reports on fluorinated carbamoylformic acids (R-N(CF₃)-CO-COOH) are sparse, the vast body of research on their closely related and synthetically accessible analogues provides a comprehensive understanding of their chemistry and potential applications. This whitepaper will focus on these foundational compounds, tracing their historical development, detailing synthetic methodologies, presenting key quantitative data, and illustrating relevant biological pathways and experimental workflows.
Discovery and Historical Evolution
The journey into fluorinated carbamoyl derivatives is a story of evolving synthetic strategies, moving from hazardous reagents to more practical and versatile methods.
Early Developments in N-Trifluoromethyl Amine Synthesis
The synthesis of compounds containing the N-CF₃ group has been a long-standing challenge. A pioneering contribution came in 1965 when Sheppard reported the desulfurization-fluorination of isothiocyanates using the highly toxic mercuric fluoride to produce N-trifluoromethyl secondary amines. This early work, while groundbreaking, was limited by the hazardous nature of the reagents.
Modern Synthetic Breakthroughs
A significant advancement came with the work of Schoenebeck and others, who demonstrated that silver fluoride (AgF) could efficiently and more safely replace mercury-based reagents.[1] This led to the development of robust methods for synthesizing N-trifluoromethyl amides and their precursors. The general strategy involves the reaction of isothiocyanates with AgF to form a silver-N-(trifluoromethyl)amide intermediate, which can then be acylated.[2] This approach has been expanded by Toste, Wilson, and their coworkers to allow for the synthesis of a wide variety of N-trifluoromethyl amides from readily available carboxylic acid halides and esters.[2]
Another important advancement has been the development of methods for synthesizing carbamoyl fluorides, which are stable and versatile building blocks for a range of N-CF₃ carbonyl derivatives.[1] Recent innovations include the electrochemical synthesis of carbamoyl fluorides from oxamic acids, offering a mild, practical, and scalable route to these valuable intermediates.[3][4] This method avoids the use of highly toxic phosgene derivatives, which were traditionally required for the synthesis of carbamoyl chlorides as precursors.[3]
Synthetic Methodologies and Experimental Protocols
Several key methods have emerged for the synthesis of N-trifluoromethyl amides and carbamoyl fluorides. Below are two prominent examples with detailed experimental protocols.
Synthesis of N-Trifluoromethyl Amides from Isothiocyanates and Acyl Chlorides
This method, developed by the groups of Toste and Wilson, provides a versatile route to N-trifluoromethyl amides.[2] The reaction proceeds via an in situ generated silver-N-(trifluoromethyl)amide intermediate.
General Reaction Scheme:
-
R¹-NCS + AgF → [Ag-N(CF₃)R¹]
-
[Ag-N(CF₃)R¹] + R²-COCl → R²-CO-N(CF₃)R¹ + AgCl
Detailed Experimental Protocol (Representative Example):
To a solution of isothiocyanate (0.2 mmol, 1.0 equiv) in acetonitrile (1.0 mL) in a glovebox is added silver(I) fluoride (1.5 equiv). The mixture is stirred for 30 minutes at room temperature. Then, a solution of the acyl chloride (1.2 equiv) and 2,4,6-collidine (1.5 equiv) in acetonitrile (1.0 mL) is added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-trifluoromethyl amide.[2]
Electrochemical Synthesis of Carbamoyl Fluorides from Oxamic Acids
This method offers a safe and scalable alternative for the synthesis of carbamoyl fluorides.[3][4] The reaction involves the anodic oxidation of an oxamic acid in the presence of a fluoride source.
Plausible Mechanism:
The electrochemical process is believed to involve an irreversible anodic oxidation of the oxamic acid to form an unstable carboxyl radical. This is followed by rapid decarboxylation to give an acyl radical, which undergoes a second electron transfer to form a highly electrophilic cationic isocyanate derivative. This intermediate is then captured by a nucleophilic fluoride to yield the carbamoyl fluoride.[4]
Detailed Experimental Protocol (Representative Example):
In an undivided electrochemical cell equipped with a carbon graphite anode and a platinum foil cathode, the corresponding oxamic acid (0.4 mmol) is dissolved in CH₂Cl₂ (5 mL). Et₃N·3HF (1.5 equiv) is added to the solution. The electrolysis is carried out at a constant current density of 8.9 mA cm⁻² at room temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is washed with water, dried over Na₂SO₄, and concentrated in vacuo. The crude product is then purified by column chromatography.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-trifluoromethyl amides and carbamoyl fluorides.
Table 1: Synthesis of N-Trifluoromethyl Amides from Isothiocyanates and Acyl Chlorides
| Entry | Isothiocyanate (R¹) | Acyl Chloride (R²) | Product | Yield (%) |
| 1 | Phenyl | Benzoyl | N-Phenyl-N-(trifluoromethyl)benzamide | 85 |
| 2 | 4-Methoxyphenyl | 4-Nitrobenzoyl | N-(4-Methoxyphenyl)-4-nitro-N-(trifluoromethyl)benzamide | 78 |
| 3 | Benzyl | Cyclohexanecarbonyl | N-Benzyl-N-(trifluoromethyl)cyclohexanecarboxamide | 65 |
| 4 | Allyl | 2-Thiophenecarbonyl | N-Allyl-N-(trifluoromethyl)thiophene-2-carboxamide | 72 |
Data compiled from representative examples in the literature.[2]
Table 2: Electrochemical Synthesis of Carbamoyl Fluorides from Oxamic Acids
| Entry | Starting Amine | Product | Yield (%) |
| 1 | Dibenzylamine | N,N-Dibenzylcarbamoyl fluoride | 95 |
| 2 | Morpholine | Morpholine-4-carbonyl fluoride | 88 |
| 3 | N-Phenylpiperazine | 4-Phenylpiperazine-1-carbonyl fluoride | 82 |
| 4 | Indoline | Indoline-1-carbonyl fluoride | 68 |
Data compiled from representative examples in the literature.[3][4]
Table 3: Physicochemical and Spectroscopic Data for a Representative Carbamoyl Fluoride
| Compound | N,N-Dibenzylcarbamoyl Fluoride |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39-7.25 (m, 10H), 4.58 (s, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1 (d, J = 310.1 Hz), 135.8, 129.0, 128.4, 128.0, 51.1 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ 20.3 |
Characterization data for a representative compound.
Visualizations
Experimental Workflow
The synthesis and evaluation of fluorinated carbamoyl derivatives typically follow a structured workflow, from starting materials to potential biological assessment.
Caption: General experimental workflow for the synthesis and evaluation of N-trifluoromethyl carbonyl compounds.
Relevant Signaling Pathway
The urea motif, a core structure in derivatives of carbamoyl compounds, is present in several kinase inhibitors. A prominent example is the diaryl urea structure found in inhibitors of the RAS-RAF-MEK-ERK pathway, which is a critical signaling cascade in many cancers.[5] The development of fluorinated analogues could potentially enhance the properties of such inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a target for urea-containing kinase inhibitors.
Conclusion
The field of fluorinated carbamoylformic acids and their synthetic analogues has evolved significantly from its early beginnings. Modern synthetic methods now provide safe, efficient, and scalable access to a wide range of N-trifluoromethyl amides and carbamoyl fluorides. These compounds are not only valuable intermediates but also hold considerable promise as bioactive molecules, particularly in the design of new pharmaceuticals. The ability to fine-tune molecular properties through N-trifluoromethylation opens up exciting avenues for lead optimization in drug discovery. Future research will likely focus on expanding the scope of these synthetic methods to even more complex molecular scaffolds and further exploring the biological activities of this unique class of organofluorine compounds.
References
- 1. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Speculative Mechanism of Action of [(2,2-Difluoroethyl)carbamoyl]formic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines a speculative mechanism of action for the novel compound [(2,2-Difluoroethyl)carbamoyl]formic acid. In the absence of direct experimental data for this specific molecule, this paper draws upon established knowledge of structurally related compounds, namely carbamate inhibitors and molecules featuring fluoroalkyl groups. The proposed primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. A secondary potential mechanism, inhibition of renin, is also explored based on the activity of other carbamoyl-containing molecules. This whitepaper provides a theoretical framework, detailed experimental protocols to test these hypotheses, and illustrative data representations to guide future research.
Introduction
This compound is a small molecule characterized by a carbamoylformic acid core and a 2,2-difluoroethyl substituent. The carbamate functional group is a well-known pharmacophore present in numerous approved drugs and investigational compounds, particularly those targeting serine hydrolases. The presence of the difluoroethyl group is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and potentially enhance its binding affinity to target enzymes.
Speculative Mechanism of Action: Acetylcholinesterase Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE). Carbamate-based inhibitors are known to act as pseudo-irreversible inhibitors of AChE.[1][2]
The proposed mechanism involves the following steps:
-
Binding to the Active Site: The compound is expected to bind to the active site of AChE, mimicking the natural substrate, acetylcholine.
-
Carbamylation of Serine: The electrophilic carbonyl carbon of the carbamoyl group is susceptible to nucleophilic attack by the hydroxyl group of a key serine residue within the AChE active site.[1]
-
Formation of a Covalent Intermediate: This attack results in the formation of a transient tetrahedral intermediate, which then collapses to form a carbamoylated enzyme, releasing the formic acid and 2,2-difluoroethylamine moieties.
-
Slow Reactivation: The carbamoylated enzyme is catalytically inactive. The hydrolysis of the carbamoyl-serine bond is significantly slower than the hydrolysis of the acetyl-serine bond formed with acetylcholine, leading to prolonged inhibition of the enzyme.[3]
The 2,2-difluoroethyl group is postulated to enhance this inhibitory activity through several means:
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbamoyl carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine.
-
Enhanced Binding Affinity: Fluorine substitution can increase the binding affinity of a ligand to its protein target through favorable interactions.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound, leading to a longer duration of action.[4][6]
Signaling Pathway Diagram
Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition.
Alternative Speculative Mechanism: Renin Inhibition
A secondary potential mechanism of action for this compound is the inhibition of renin, a key aspartyl protease in the renin-angiotensin-aldosterone system (RAAS). Several carbamoyl-containing compounds have been identified as direct renin inhibitors.[7]
The proposed mechanism involves:
-
Binding to the Active Site: The inhibitor is hypothesized to bind to the active site of renin.
-
Hydrogen Bonding Interactions: The carbamoyl and formic acid moieties could form hydrogen bonds with amino acid residues in the renin active site, including the catalytic aspartate residues.[7]
-
Disruption of Substrate Binding: By occupying the active site, the compound would prevent the binding of angiotensinogen, the natural substrate of renin, thereby inhibiting the production of angiotensin I.[8][9]
Signaling Pathway Diagram
Caption: Proposed mechanism of renin inhibition within the RAAS cascade.
Data Presentation (Illustrative)
As no experimental data for this compound is currently available, the following table is provided for illustrative purposes to demonstrate how quantitative data for enzyme inhibition would be presented.
| Target Enzyme | Assay Type | Parameter | Value (Hypothetical) |
| Acetylcholinesterase (AChE) | In vitro | IC₅₀ | 50 nM |
| Acetylcholinesterase (AChE) | In vitro | Kᵢ | 15 nM |
| Butyrylcholinesterase (BChE) | In vitro | IC₅₀ | > 10 µM |
| Renin | In vitro | IC₅₀ | 500 nM |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE activity.[10][11]
Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Renin Inhibition Assay (Fluorometric)
This protocol is based on commercially available renin inhibitor screening kits.[12][13][14]
Objective: To determine the in vitro inhibitory activity of this compound against renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black plate, add 150 µL of assay buffer, 20 µL of the fluorogenic renin substrate, and 10 µL of the test compound solution (at various concentrations).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of renin solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbaryl - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rroij.com [rroij.com]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 9. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. 2.8. Renin Inhibition Assay [bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Solubility and stability of [(2,2-Difluoroethyl)carbamoyl]formic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2,2-Difluoroethyl)carbamoyl]formic acid is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its development as a therapeutic agent. Fluorination is a common strategy to enhance metabolic stability and modulate properties like acidity and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the methodologies to determine the aqueous solubility and chemical stability of this compound, offering detailed experimental protocols and frameworks for data presentation.
Physicochemical Properties
| Property | Predicted/Inferred Value/Characteristic | Reference |
| IUPAC Name | 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid | [4] |
| CAS Number | 1461706-89-7 | [4] |
| Molecular Formula | C4H5F2NO3 | [4] |
| Molecular Weight | 153.09 g/mol | [4] |
| Predicted Polarity | Increased polarity due to fluorine atoms | [5] |
| Predicted Metabolic Stability | Enhanced metabolic stability due to the strong C-F bond | [1][2] |
Aqueous Solubility Assessment
The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6]
Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a physiologically relevant pH (e.g., 7.4).
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be visually apparent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a standard calibration curve of this compound in the same buffer. This is typically done by preparing a stock solution in DMSO and then making serial dilutions in the aqueous buffer.[6]
-
Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.[7]
-
The concentration obtained corresponds to the aqueous solubility of the compound.
-
Data Presentation: Aqueous Solubility
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline | 25 | 7.4 | Experimental Value | Shake-Flask |
| Simulated Gastric Fluid | 37 | 1.2 | Experimental Value | Shake-Flask |
| Simulated Intestinal Fluid | 37 | 6.8 | Experimental Value | Shake-Flask |
Chemical Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[8][9]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to develop a stability-indicating analytical method.[10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and store at room temperature for a defined period, protected from light.[10]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10][11]
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from all generated degradation products.[12][13]
-
Use a PDA detector to assess peak purity and identify the emergence of new peaks corresponding to degradation products.
-
Data Presentation: Forced Degradation Study Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 24 | RT | Experimental Value | 0 | 0 |
| 0.1 M HCl | 24 | 60 | Experimental Value | Calculated Value | Experimental Value |
| 0.1 M NaOH | 24 | 60 | Experimental Value | Calculated Value | Experimental Value |
| 3% H2O2 | 24 | RT | Experimental Value | Calculated Value | Experimental Value |
| Photolytic | ICH Q1B | ICH Q1B | Experimental Value | Calculated Value | Experimental Value |
| Thermal (Solid) | 24 | 60 | Experimental Value | Calculated Value | Experimental Value |
| Thermal (Solution) | 24 | 60 | Experimental Value | Calculated Value | Experimental Value |
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability assessment.
Logical Flow for Compound Progression in Early Drug Development
Caption: Early-phase drug development workflow.
Conclusion
This technical guide outlines the standard methodologies for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data is not yet published, the provided protocols for the shake-flask method and forced degradation studies offer a robust framework for generating the necessary data for drug development professionals. The anticipated enhanced stability due to fluorination, combined with a systematic characterization of its solubility and degradation profile, will be essential in determining the viability of this compound as a potential therapeutic candidate.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. glycomscan.com [glycomscan.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Characterization of [(2,2-Difluoroethyl)carbamoyl]formic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for [(2,2-Difluoroethyl)carbamoyl]formic acid (IUPAC name: 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural analogues and the established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
IUPAC Name: 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid CAS Number: 1461706-89-7[1] Molecular Formula: C₄H₅F₂NO₃ Molecular Weight: 153.09 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with similar molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (s, br) | 160 - 165 | The proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration. |
| Amide (-NH-) | 8.0 - 9.0 (t, br) | - | The amide proton signal is expected to be a broad triplet due to coupling with the adjacent CH₂ group. Exchange with D₂O would cause this signal to disappear. |
| Difluoromethyl (-CHF₂) | 5.8 - 6.5 (tt) | 110 - 115 (t) | The proton signal is predicted to be a triplet of triplets due to coupling with the two fluorine atoms and the adjacent CH₂ group. The carbon signal will be a triplet due to one-bond coupling with the two fluorine atoms. |
| Methylene (-CH₂-) | 3.8 - 4.2 (dt) | 40 - 45 (t) | The proton signal is expected to be a doublet of triplets due to coupling with the amide proton and the CHF₂ group. The carbon signal will be a triplet due to coupling with the adjacent fluorine atoms. |
| Carbonyl (-C=O, amide) | - | 158 - 162 |
Predicted in a typical deuterated organic solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet, t = triplet, dt = doublet of triplets, tt = triplet of triplets, br = broad.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3] |
| N-H Stretch (Amide) | 3350 - 3150 | Medium, Broad | This band may be obscured by the broad O-H stretch. |
| C-H Stretch | 3000 - 2850 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1760 - 1700 | Strong, Sharp | |
| C=O Stretch (Amide) | 1680 - 1630 | Strong, Sharp | Amide I band. |
| N-H Bend (Amide) | 1570 - 1515 | Medium | Amide II band. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | [2] |
| C-F Stretch | 1100 - 1000 | Strong |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment | Notes |
| Electrospray (ESI-) | 152.02 [M-H]⁻ | Deprotonated molecule | The most probable ion in negative ion mode. |
| Electrospray (ESI+) | 154.04 [M+H]⁺ | Protonated molecule | |
| 176.02 [M+Na]⁺ | Sodium adduct | ||
| Electron Ionization (EI) | 153 [M]⁺ | Molecular ion | May be of low abundance. |
| 108 | [M - COOH]⁺ | Loss of the carboxylic acid group. | |
| 88 | [M - CHF₂CH₂NH]⁺ | ||
| 65 | [CHF₂CH₂]⁺ |
Experimental Protocols
The following are detailed, generic protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆). The choice of solvent is critical as the acidic and amide protons are exchangeable. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -50 to -250 ppm (relative to CFCl₃).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-128.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-F functional groups as detailed in Table 2.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight). Liquid Chromatography (LC) or direct infusion can be used for sample introduction.
Sample Preparation (for LC-MS with ESI):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Method:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to promote ionization. For this acidic analyte, a mobile phase with formic acid is recommended for positive ion mode, and a basic mobile phase for negative ion mode.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
MS Acquisition (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested. Negative ion mode is often more sensitive for carboxylic acids.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
Data Analysis:
-
Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern in MS/MS experiments to gain structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Potential Biological Targets of [(2,2-Difluoroethyl)carbamoyl]formic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological targets of the synthetic compound [(2,2-Difluoroethyl)carbamoyl]formic acid, also known by its IUPAC name, 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid. Based on extensive structural analogy and the known biological activities of its core chemical scaffold, this document posits that the primary and most probable biological target of this compound is the enzyme Lactate Dehydrogenase (LDH) . This guide provides a comprehensive overview of the rationale behind this hypothesis, details the potential mechanism of action, and furnishes experimental protocols for validation. While direct experimental data for this compound is not currently available in public literature, the information presented herein offers a robust framework for initiating research and development efforts focused on this compound.
Introduction: The Case for Lactate Dehydrogenase as a Prime Target
This compound belongs to the class of N-substituted oxamic acids. Oxamic acid, the parent compound, is a well-established competitive inhibitor of lactate dehydrogenase (LDH). LDH is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate, a process vital for regenerating NAD+ and sustaining high rates of glycolysis, particularly in cancer cells (the Warburg effect).
The structural similarity of this compound to pyruvate, the natural substrate of LDH, forms the fundamental basis for the hypothesis that it acts as a competitive inhibitor. The oxamic acid core mimics the carboxylate and ketone groups of pyruvate, allowing it to bind to the active site of LDH. The N-substitution with a 2,2-difluoroethyl group is anticipated to modulate the binding affinity and selectivity for different LDH isozymes.
Potential Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound is the competitive inhibition of Lactate Dehydrogenase. By binding to the active site of LDH, the compound would prevent the binding of pyruvate, thereby disrupting the glycolytic pathway. This inhibition would lead to a decrease in lactate production and a reduction in the regeneration of NAD+ from NADH. The consequences of LDH inhibition are particularly significant in cells that heavily rely on glycolysis for energy production, such as cancer cells and some pathogenic microbes.
The downstream effects of LDH inhibition include a decrease in ATP production from glycolysis, an increase in intracellular pyruvate levels, and a potential shift towards oxidative phosphorylation. In cancer cells, this can lead to reduced proliferation, induction of apoptosis, and sensitization to other therapies.
Lactate Dehydrogenase Isozymes: A Landscape of Potential Targets
Humans express five major LDH isozymes, which are tetramers of two different subunits, M (muscle-type, LDHA) and H (heart-type, LDHB). These subunits combine to form LDH-1 (H4), LDH-2 (H3M), LDH-3 (H2M2), LDH-4 (HM3), and LDH-5 (M4). A sixth isozyme, LDH-C4 (LDH6), is predominantly found in the testes and sperm. The differential expression of these isozymes in various tissues presents opportunities for developing selective inhibitors.
| Isozyme | Subunit Composition | Primary Tissue Distribution | Potential Therapeutic Relevance |
| LDH-1 | H4 | Heart, Red Blood Cells, Kidney | Cardiology, Hematology |
| LDH-2 | H3M | Heart, Red Blood Cells, Kidney | Cardiology, Hematology |
| LDH-3 | H2M2 | Lungs, Lymphoid Tissue | Inflammation, Oncology |
| LDH-4 | HM3 | Skeletal Muscle, Liver | Metabolic Disorders, Oncology |
| LDH-5 | M4 | Skeletal Muscle, Liver | Oncology, Metabolic Disorders |
| LDH-C4 | C4 | Testes, Sperm | Male Fertility/Contraception |
The N-substituent of oxamic acid derivatives is known to influence isozyme selectivity. The 2,2-difluoroethyl group in the compound of interest may confer selectivity towards specific LDH isozymes, a hypothesis that requires experimental validation.
Quantitative Data: A Call for Future Research
As of the date of this document, there is no publicly available quantitative data (e.g., IC50, Ki, or Kd values) for the inhibition of any LDH isozyme by this compound. The table below presents data for the parent compound, oxamate, to provide a baseline for expected activity. It is important to note that the IC50 values against cell lines reflect overall cytotoxicity and not direct enzyme inhibition.
| Compound | Target/Cell Line | Assay Type | IC50 / Ki |
| Sodium Oxamate | A549 (NSCLC) | Cell Viability (MTT) | 58.53 ± 4.74 mmol/L (24h) |
| Sodium Oxamate | H1975 (NSCLC) | Cell Viability (MTT) | 32.13 ± 2.50 mmol/L (24h) |
| Sodium Oxamate | H1395 (NSCLC) | Cell Viability (MTT) | 19.67 ± 1.53 mmol/L (24h) |
| Sodium Oxamate | HBE (normal lung) | Cell Viability (MTT) | 96.73 ± 7.60 mmol/L (24h) |
Experimental Protocols
To validate the hypothesis that this compound targets LDH, the following experimental protocols are recommended.
General Lactate Dehydrogenase (LDH) Inhibition Assay (Spectrophotometric)
This protocol measures the activity of LDH by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Materials:
-
Purified LDH isozyme (human or other species)
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a solvent control (no inhibitor).
-
Add a solution of NADH to each well.
-
To initiate the reaction, add a solution of sodium pyruvate to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Calculate the rate of NADH oxidation (decrease in absorbance over time) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Plasmodium falciparum Lactate Dehydrogenase (pLDH) Inhibition Assay
This assay is specifically designed to screen compounds against the LDH of the malaria parasite, Plasmodium falciparum.
Materials:
-
Recombinant or purified P. falciparum LDH (pLDH)
-
3-acetylpyridine adenine dinucleotide (APAD)
-
Sodium L-lactate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the pLDH enzyme to each well.
-
Add the APAD solution.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the sodium L-lactate solution.
-
Monitor the increase in absorbance at 340 nm due to the reduction of APAD.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that Lactate Dehydrogenase is a primary and highly probable biological target for this compound. Its structural analogy to the LDH substrate pyruvate, combined with the known inhibitory activity of the oxamic acid scaffold, provides a solid foundation for this hypothesis.
Future research should focus on:
-
Synthesis and purification of this compound.
-
In vitro enzymatic assays to determine the IC50 and/or Ki values against a panel of human and pathogen-derived LDH isozymes.
-
Structure-activity relationship (SAR) studies to understand the role of the difluoroethyl group in binding and selectivity.
-
Cell-based assays to evaluate the compound's effect on glycolysis, cell proliferation, and apoptosis in relevant cell models (e.g., cancer cell lines).
-
Crystallography studies to elucidate the binding mode of the inhibitor within the LDH active site.
The exploration of this compound as a potential LDH inhibitor holds promise for the development of novel therapeutics in oncology and infectious diseases. The experimental frameworks provided in this guide offer a clear path forward for validating its biological targets and elucidating its therapeutic potential.
Methodological & Application
Synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, a valuable building block for researchers, scientists, and professionals in drug development. The following sections outline two primary synthetic methodologies, starting material preparation, and data presentation to facilitate reproducible and efficient synthesis.
Introduction
2-((2,2-difluoroethyl)amino)-2-oxoacetic acid is an important intermediate in the synthesis of various biologically active molecules. The presence of the difluoroethyl moiety can impart unique physicochemical properties, such as increased metabolic stability and binding affinity, to parent compounds. This document details two robust methods for the preparation of this compound, starting from commercially available precursors.
Synthesis of the Key Precursor: 2,2-Difluoroethylamine
The primary precursor for the synthesis of the title compound is 2,2-difluoroethylamine. This amine can be synthesized via several reported methods, with the amination of 1-halo-2,2-difluoroethane being a common approach.
Protocol for the Synthesis of 2,2-Difluoroethylamine
This protocol is adapted from literature procedures describing the amination of 2,2-difluoro-1-haloethane.
Experimental Protocol:
-
Reaction Setup: To a pressure-rated autoclave, add 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Ammonia: Cool the autoclave and add anhydrous ammonia (4.0 eq).
-
Reaction: Seal the autoclave and heat the reaction mixture to 100 °C for 1-2 hours with vigorous stirring.
-
Workup: After cooling the reaction vessel to room temperature, carefully vent the excess ammonia. The reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the 2,2-difluoroethylamine.
-
Purification: The crude product can be further purified by redistillation.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2,2-difluoro-1-bromoethane | Generic Procedure |
| Reagents | Anhydrous Ammonia, KI | Generic Procedure |
| Solvent | DMSO | Generic Procedure |
| Temperature | 100 °C | Generic Procedure |
| Reaction Time | 1-2 hours | Generic Procedure |
| Typical Yield | 70-85% | Estimated |
Synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic Acid
Two primary methods are presented for the synthesis of the target compound: reaction with diethyl oxalate followed by hydrolysis, and reaction with oxalyl chloride.
Method A: Reaction with Diethyl Oxalate and Subsequent Hydrolysis
This two-step method involves the initial formation of an ethyl oxamate intermediate, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
-
Formation of Ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate:
-
In a round-bottom flask, dissolve 2,2-difluoroethylamine (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.
-
Add diethyl oxalate (1.1 eq) to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl oxamate intermediate.
-
-
Hydrolysis to 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid:
-
The crude ethyl oxamate is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 eq), is added dropwise.
-
The mixture is stirred at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled in an ice bath and acidified to a pH of 1-2 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
-
Data Presentation:
| Step | Reagent | Solvent | Temperature | Time | Typical Yield |
| Amidation | Diethyl Oxalate | Ethanol | Room Temp. | 12-24 h | 80-90% (crude) |
| Hydrolysis | NaOH (aq) | Ethanol/Water | Room Temp. | 2-4 h | 70-85% (overall) |
Method B: Reaction with Oxalyl Chloride
This one-pot method provides a more direct route to the target compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,2-difluoroethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.0 eq) in the same dry solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
The reaction mixture is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is then acidified with dilute HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation:
| Parameter | Value |
| Starting Material | 2,2-Difluoroethylamine |
| Reagent | Oxalyl Chloride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 3-5 hours |
| Typical Yield | 65-80% |
Visualized Experimental Workflows
Diagram 1: Synthesis of 2,2-Difluoroethylamine
Caption: Workflow for the synthesis of 2,2-difluoroethylamine.
Diagram 2: Synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Method A)
Caption: Two-step synthesis via the diethyl oxalate method.
Diagram 3: Synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Method B)
Caption: One-pot synthesis using the oxalyl chloride method.
Characterization Data
The final product, 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the CHF₂ and CH₂ protons, as well as the amide and carboxylic acid protons. |
| ¹⁹F NMR | A characteristic signal for the CHF₂ group. |
| ¹³C NMR | Signals for the two carbonyl carbons, the CHF₂ carbon, and the CH₂ carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point range for the purified solid. |
These protocols and application notes are intended to provide a comprehensive guide for the synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid. Researchers should always adhere to standard laboratory safety practices when performing these experiments.
Application Notes and Protocols: The α-Ketoamide Scaffold in Drug Discovery
Introduction
While specific drug discovery applications for [(2,2-Difluoroethyl)carbamoyl]formic acid are not extensively documented in publicly available literature, its core structure belongs to the α-ketoamide class. The α-ketoamide motif is recognized as a "privileged structure" in medicinal chemistry due to its versatile roles in designing innovative therapeutic agents.[1] This functional group is a key component in numerous natural products and has been widely utilized by medicinal chemists to develop compounds targeting a broad range of biological targets.[1]
α-Ketoamides are particularly effective as reversible covalent inhibitors. Their electrophilic α-keto group can react with nucleophilic residues like serine or cysteine in the active sites of enzymes, such as proteases, to form a stable yet reversible adduct.[1] This unique mechanism of action has positioned α-ketoamides as promising candidates for developing drugs against various diseases, including viral infections and cancer.
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism through which α-ketoamides exert their inhibitory effects on cysteine and serine proteases involves a nucleophilic attack by the catalytic residue (the thiol group of cysteine or the hydroxyl group of serine) on the electrophilic carbon of the α-keto group. This results in the formation of a stable tetrahedral intermediate, a hemithioacetal or hemiacetal, respectively. This interaction is often reversible, which can be advantageous in drug design to minimize off-target effects.[1][2][3]
Figure 1: Generalized mechanism of reversible covalent inhibition of proteases by α-ketoamides.
Applications in Drug Discovery
The unique properties of the α-ketoamide scaffold have led to its exploration in several therapeutic areas.
Antiviral Agents
The proteases of viruses are often essential for their replication, making them attractive targets for antiviral drug development. α-Ketoamides have been successfully designed as potent inhibitors of viral proteases.
-
Coronaviruses (e.g., SARS-CoV-2): The main protease (Mpro or 3CLpro) of coronaviruses is a cysteine protease crucial for processing viral polyproteins. α-Ketoamides have been developed as potent inhibitors of SARS-CoV-2 Mpro.[4][5][6][7] These inhibitors typically mimic the natural substrate of the protease and form a covalent bond with the catalytic cysteine in the active site.[8] Structure-based design has enabled the optimization of these compounds to achieve high potency and broad-spectrum activity against different coronaviruses and enteroviruses.[8][9]
Anticancer Agents
The ubiquitin-proteasome system is critical for protein homeostasis in cells, and its dysregulation is implicated in cancer. The proteasome, a multi-catalytic protease complex, is a validated target for cancer therapy.
-
Proteasome Inhibition: Peptide α-ketoamides have been identified as potent and selective inhibitors of the proteasome's catalytic subunits (β1, β2, and β5).[2][10] By interacting with the catalytic threonine residue in the active sites, these compounds can induce apoptosis and inhibit proliferation in cancer cells.[2][11] Their reversible nature is considered a promising feature for therapeutic applications.[2][3]
Quantitative Data
The following tables summarize the inhibitory activities of representative α-ketoamide compounds from the literature.
Table 1: α-Ketoamide Inhibitors of Viral Proteases
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 20j | SARS-CoV-2 Mpro | 19.0 | 138.1 | - | [4] |
| 13b | SARS-CoV-2 Mpro | 670 | 4000-5000 | Calu-3 | [5][7] |
| RAY1216 | SARS-CoV-2 Mpro | Kᵢ of 8.6 | 95 (WT), 97 (Delta), 86 (Omicron BA.1) | VeroE6 | [12][13] |
| 11r | MERS-CoV | - | 0.4 | Huh7 | [8] |
| 11r | SARS-CoV | - | 2100 | Vero |[8] |
Table 2: α-Ketoamide Inhibitors of the Proteasome
| Compound | Target Subunit | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
|---|---|---|---|---|
| 13c | β5 | 7 | HCT116 | [2][10][11] |
| β1 | 60,000 | [2][10][11] | ||
| β2 | >100,000 | [2][10][11] | ||
| 26 | Proteasome (Cell-based) | 50.7 | THP-1 (475.4 nM) | [14] |
| 46 | Proteasome (Cell-based) | - | RPMI8226, Ramos, THP-1 (Potent) |[14] |
Experimental Protocols
The following are generalized protocols based on methodologies described for the synthesis and evaluation of α-ketoamide inhibitors.
General Protocol for the Synthesis of a Peptide α-Ketoamide
This protocol outlines a convergent synthetic approach for preparing peptide α-ketoamides.
Figure 2: Generalized workflow for the solid-phase synthesis of peptide α-ketoamides.
Methodology:
-
Synthesis of the α-Hydroxy Acid Precursor:
-
Convert an N-terminally protected (e.g., Fmoc) amino acid to the corresponding Weinreb amide.
-
Reduce the Weinreb amide to the aldehyde using a suitable reducing agent (e.g., LiAlH₄).
-
React the aldehyde with a cyanide source (e.g., HCN) to form a cyanohydrin.
-
Hydrolyze the cyanohydrin under acidic conditions to yield the α-hydroxy acid building block.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Assemble the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-SPPS chemistry.
-
-
Coupling of the α-Hydroxy Acid:
-
Couple the synthesized α-hydroxy acid building block to the N-terminus of the resin-bound peptide using standard peptide coupling reagents.
-
-
On-Resin Oxidation:
-
Oxidize the α-hydroxy group to the α-keto group directly on the solid support. A common oxidizing agent for this step is 2-Iodoxybenzoic acid (IBX) in a solvent mixture like DMF:DMSO.
-
-
Cleavage and Purification:
-
Cleave the final peptide α-ketoamide from the resin and remove any remaining protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final compound using mass spectrometry and NMR.
-
General Protocol for an Enzyme Inhibition Assay (FRET-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target protease.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Interaction of the prototypical α-ketoamide inhibitor with the SARS-CoV-2 main protease active site in silico: Molecular dynamic simulations highlight the stability of the ligand-protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. core.ac.uk [core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [(2,2-Difluoroethyl)carbamoyl]formic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2,2-Difluoroethyl)carbamoyl]formic acid, also known as N-(2,2-difluoroethyl)oxamic acid, is a valuable fluorinated building block in organic synthesis, particularly relevant to medicinal chemistry and drug discovery. The incorporation of the 2,2-difluoroethyl motif can significantly influence the physicochemical and pharmacological properties of a molecule. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through favorable electrostatic interactions. These properties make this compound an attractive starting material for the synthesis of novel therapeutic agents.
This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and use as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid | [1] |
| CAS Number | 1461706-89-7 | [1] |
| Molecular Formula | C4H5F2NO3 | [1] |
| Molecular Weight | 153.09 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
| Purity | >95% (commercially available) | [1] |
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of more complex molecules. Its primary applications lie in its ability to introduce the N-(2,2-difluoroethyl)amide moiety, a key pharmacophore in certain enzyme inhibitors and other bioactive molecules.
1. Synthesis of Amide Derivatives: The carboxylic acid functionality can be readily activated to form amide bonds with a wide range of primary and secondary amines. This is a fundamental transformation for building larger, more complex molecular scaffolds.
2. Precursor to Carbamoyl Fluorides: The oxamic acid moiety can be a precursor to carbamoyl fluorides, which are valuable intermediates in their own right, for example, in the synthesis of ureas and carbamates. An electrochemical approach has been described for the synthesis of carbamoyl fluorides from oxamic acids[2].
3. Building Block for Heterocyclic Synthesis: The difunctional nature of the molecule allows for its potential use in the construction of various heterocyclic ring systems, which are prevalent in many drug candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a hypothetical procedure based on common methods for the synthesis of similar N-substituted oxamic acids, such as the reaction of an amine with a derivative of oxalic acid.
Materials:
-
2,2-Difluoroethylamine
-
Diethyl oxalate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Amidation: In a round-bottom flask, dissolve 2,2-difluoroethylamine (1.0 eq) in ethanol. To this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 4 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water. Stir the mixture at room temperature overnight.
-
Work-up and Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Wash the remaining aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted diethyl oxalate.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Hypothetical Yield and Characterization Data:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | 13.5 (s, 1H), 9.2 (t, J = 4.0 Hz, 1H), 6.1 (tt, J = 55.2, 4.0 Hz, 1H), 3.6 (td, J = 15.2, 4.0 Hz, 2H) |
| ¹⁹F NMR (376 MHz, DMSO-d6) δ (ppm) | -118.5 (dt, J = 55.2, 15.2 Hz) |
| ¹³C NMR (101 MHz, DMSO-d6) δ (ppm) | 162.1, 160.4, 113.8 (t, J = 239.4 Hz), 40.2 (t, J = 22.2 Hz) |
| Mass Spectrometry (ESI-) m/z | 152.02 [M-H]⁻ |
Protocol 2: Amide Coupling using this compound
This protocol describes a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the primary amine (e.g., benzylamine, 1.1 eq) and DIPEA (2.0 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add the coupling agent (e.g., HATU, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program targeting a specific enzyme.
Caption: Drug discovery workflow using the title compound.
Synthetic Pathway Diagram
The following diagram illustrates a plausible synthetic pathway for the preparation of this compound and its subsequent conversion to an amide derivative.
Caption: Plausible synthesis of the title compound and a derivative.
References
Application Notes and Protocols for N-Acylation with 2,2-Difluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds present in a vast array of pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine-containing moieties, such as the 2,2-difluoroethyl group, into molecules can significantly modulate their physicochemical and biological properties. This includes enhancing metabolic stability, increasing lipophilicity, and altering binding affinities. These application notes provide detailed experimental procedures for the N-acylation of 2,2-difluoroethylamine, a valuable building block for introducing the difluoroethyl motif. The protocols outlined below cover common acylation methods using acyl chlorides and carboxylic acids with coupling agents, offering guidance for researchers in the synthesis of novel N-(2,2-difluoroethyl) amides.
Data Presentation
The following tables summarize typical quantitative data obtained from the N-acylation of 2,2-difluoroethylamine with representative acylating agents.
Table 1: N-Acylation with Acyl Chlorides
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 2 | 92 |
| 2 | Benzoyl chloride | Pyridine | Tetrahydrofuran | 4 | 88 |
| 3 | 4-Fluorobenzoyl chloride | N,N-Diisopropylethylamine | Acetonitrile | 3 | 95 |
Table 2: N-Acylation with Carboxylic Acids and Coupling Agents
| Entry | Carboxylic Acid | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetic acid | EDC, HOBt | N,N-Diisopropylethylamine | Dichloromethane | 12 | 85 |
| 2 | Benzoic acid | HATU | N,N-Diisopropylethylamine | Dimethylformamide | 8 | 90 |
| 3 | 4-Fluorobenzoic acid | DCC, DMAP | Triethylamine | Dichloromethane | 12 | 82 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of 2,2-difluoroethylamine with an acyl chloride.
Materials:
-
2,2-Difluoroethylamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-difluoroethylamine (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.2 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous dichloromethane, via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until reaction completion is confirmed by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(2,2-difluoroethyl) amide.
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents
This protocol outlines a general procedure for the amide coupling of 2,2-difluoroethylamine with a carboxylic acid using common coupling reagents.
Materials:
-
2,2-Difluoroethylamine
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Coupling reagents (e.g., EDC/HOBt, HATU, DCC/DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq.), the coupling additives (e.g., HOBt, 1.1 eq.), and anhydrous solvent (DCM or DMF).
-
Add the coupling agent (e.g., EDC, 1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2,2-difluoroethylamine (1.2 eq.) followed by the base (e.g., DIPEA, 2.0 eq.).
-
Stir the reaction at room temperature for the time indicated in Table 2, or until completion is confirmed by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with the solvent used for the reaction and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-(2,2-difluoroethyl) amide.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Workflow for N-acylation with an acyl chloride.
Caption: Workflow for N-acylation with a carboxylic acid.
Application Notes and Protocols for the Characterization of [(2,2-Difluoroethyl)carbamoyl]formic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization of [(2,2-Difluoroethyl)carbamoyl]formic acid. The protocols outlined below are designed to ensure accurate identification, purity assessment, and quantification of this compound, which is critical in drug development and quality control processes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reverse-phase HPLC method is generally suitable for this polar compound.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of a sample of this compound and quantify its concentration.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) solution in water and acetonitrile
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a gradient elution program as detailed in the table below.
-
Set the UV detector wavelength to 210 nm for optimal detection.
-
The injection volume is typically 10 µL.
-
Data Presentation: HPLC Gradient and System Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Expected Results: The retention time for this compound is expected to be in the range where polar compounds elute. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the definitive identification and structural confirmation of this compound.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and structure of this compound.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC method as described above can be coupled to the mass spectrometer.
Procedure:
-
LC Separation: Utilize the same HPLC conditions as outlined in the HPLC protocol. The eluent from the HPLC column is directly introduced into the ESI source of the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Set the mass spectrometer to operate in negative ion mode, as the carboxylic acid moiety is readily deprotonated.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve maximum signal intensity for the target analyte.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₅H₇F₂NO₃ |
| Molecular Weight | 167.11 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Expected Ion [M-H]⁻ | m/z 166.03 |
Expected Results: The primary ion observed in the mass spectrum should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 166.03. Fragmentation analysis (MS/MS) can be performed on this parent ion to provide further structural confirmation by observing characteristic daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To elucidate and confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Presentation: Predicted NMR Spectral Data
| ¹H NMR (Predicted in D₂O) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H | ~6.0 | Triplet of triplets (tt) | 1H | -CHF₂ |
| H | ~3.8 | Triplet of doublets (td) | 2H | -CH₂-NH- |
| ¹³C NMR (Predicted in D₂O) | Chemical Shift (ppm) | Assignment |
| C | ~165 | C=O (acid) |
| C | ~160 | C=O (amide) |
| C | ~115 (t) | -CHF₂ |
| C | ~45 (t) | -CH₂-NH- |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The splitting pattern (multiplicity) is due to coupling with adjacent protons and fluorine atoms.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for comprehensive characterization.
Application Note: HPLC and NMR Analysis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the quantitative and qualitative analysis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, a novel amino acid derivative of interest in pharmaceutical research. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Introduction
2-((2,2-difluoroethyl)amino)-2-oxoacetic acid is a synthetic amino acid analog with potential applications in drug discovery and development. Its unique difluoroethyl moiety can impart specific metabolic stability and binding properties. Accurate and reliable analytical methods are crucial for its characterization, including purity determination and structural verification. This document outlines robust HPLC and NMR methodologies for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity and concentration of pharmaceutical compounds. For amino acids, which often lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity.[1][2][3] This protocol utilizes a pre-column derivatization with a suitable agent followed by reversed-phase HPLC with UV detection.
Experimental Protocol: HPLC
2.1.1. Materials and Reagents:
-
2-((2,2-difluoroethyl)amino)-2-oxoacetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC))[2][3]
-
Borate buffer
2.1.2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.1.3. Sample Preparation and Derivatization:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., water:acetonitrile 50:50 v/v).
-
For derivatization, mix the sample solution with the derivatization reagent in borate buffer according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time at room temperature.
-
Inject the derivatized sample into the HPLC system.
2.1.4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes; 90% B for 2 minutes; 10% B for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or appropriate wavelength for the derivative) |
| Injection Volume | 10 µL |
Data Presentation: HPLC
Table 1: Quantitative HPLC Analysis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard 1 | 8.52 | 125430 | 0.100 | 99.8 |
| Standard 2 | 8.51 | 251050 | 0.200 | 99.9 |
| Sample A | 8.53 | 188760 | 0.151 | 99.5 |
| Sample B | 8.52 | 213450 | 0.170 | 99.2 |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Experimental Protocol: NMR
3.1.1. Materials and Reagents:
-
2-((2,2-difluoroethyl)amino)-2-oxoacetic acid sample
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes
3.1.2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
3.1.3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
3.1.4. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Solvent | D₂O | D₂O | D₂O |
| Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | zg30 | zgpg30 | zg30 |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm | 200 ppm |
Data Presentation: NMR
Table 2: Expected NMR Chemical Shifts for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid in D₂O
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| ¹H | -NH-CH₂ -CHF₂ | ~ 3.8 | td | J(H,H) ≈ 5, J(H,F) ≈ 15 |
| ¹H | -CH₂-CHF₂ | ~ 6.2 | tt | J(H,F) ≈ 55, J(H,H) ≈ 5 |
| ¹³C | -NH-CH₂ -CHF₂ | ~ 45 | t | J(C,F) ≈ 20 |
| ¹³C | -CH₂-CHF₂ | ~ 115 | t | J(C,F) ≈ 240 |
| ¹³C | -C(O) -NH- | ~ 165 | s | - |
| ¹³C | -C(O) -OH | ~ 175 | s | - |
| ¹⁹F | -CHF₂ | ~ -125 | dt | J(F,H) ≈ 55, J(F,H) ≈ 15 |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Workflow Diagrams
Caption: HPLC analysis workflow from sample preparation to data processing.
Caption: NMR analysis workflow for structural elucidation.
Conclusion
The HPLC and NMR methods detailed in this application note provide a comprehensive framework for the analysis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid. The HPLC protocol is suitable for routine purity testing and quantification in a quality control environment. The NMR protocol provides unambiguous structural confirmation, which is essential for research and development. These methods are foundational for ensuring the quality and integrity of this novel compound in pharmaceutical applications.
References
Application Note: Protocol for Screening [(2,2-Difluoroethyl)carbamoyl]formic acid Against Enzyme Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery. [(2,2-Difluoroethyl)carbamoyl]formic acid is a novel compound with potential therapeutic applications. Determining its biological activity requires systematic screening against a panel of relevant enzyme targets. This document provides a detailed protocol for a primary screening workflow to identify and characterize the inhibitory activity of this compound.
The protocol outlines a generalizable, multi-step approach, beginning with a broad primary screen against representative enzymes from key classes, followed by more detailed characterization of any identified "hits." As specific targets for this compound are not yet established, this protocol uses a protein kinase and a protease as illustrative examples, as these are major classes of drug targets. The methodologies provided can be adapted for other enzyme classes.
General Screening Workflow
The overall process for screening this compound involves several stages, from initial hit identification to detailed kinetic analysis. A generalized workflow is depicted below.
Caption: General workflow for enzyme inhibitor screening.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for screening against a representative protein kinase and a protease. These can be adapted based on the specific enzyme and available detection methods (e.g., fluorescence, luminescence, or colorimetric).[1][2]
Example Protocol 1: Protein Kinase Inhibition Assay (Fluorescence-based)
This protocol is adapted for a generic serine/threonine kinase and utilizes a fluorescence-based assay to measure the amount of ADP produced, which is proportional to kinase activity.[3][4]
Materials:
-
Kinase of interest (e.g., a MAP Kinase)
-
Kinase substrate (specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (test compound)
-
Known kinase inhibitor (e.g., Staurosporine) as a positive control
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Black 96-well or 384-well plates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer. For a primary screen, a single final concentration (e.g., 10 µM) is used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended.
-
Prepare the kinase, substrate, and ATP solutions in assay buffer to the desired working concentrations. These should be determined based on prior enzyme characterization (e.g., Kₘ for ATP and substrate).
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 5 µL of the test compound dilution.
-
Positive Control Wells: Add 5 µL of a known inhibitor (e.g., Staurosporine).
-
Negative Control (100% activity) Wells: Add 5 µL of the solvent (e.g., DMSO).
-
Blank (0% activity) Wells: Add 5 µL of solvent and assay buffer instead of the enzyme.
-
Add 20 µL of the kinase solution to all wells except the blank.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to a detectable signal.[3]
-
Incubate as required by the detection kit.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Negative_Control))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Protocol 2: Protease Inhibition Assay (Colorimetric)
This protocol describes a general method for screening inhibitors against a protease (e.g., a caspase or trypsin) using a colorimetric substrate.[5]
Materials:
-
Protease of interest (e.g., Caspase-3)
-
Chromogenic substrate (e.g., a peptide conjugated to p-nitroaniline, pNA)
-
Protease assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
This compound (test compound)
-
Known protease inhibitor (e.g., Ac-DEVD-CHO for Caspase-3) as a positive control
-
Clear 96-well plates
-
Microplate reader with absorbance detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound. For a primary screen, a single final concentration (e.g., 10 µM) is used. For IC₅₀ determination, prepare a dilution series.
-
Prepare the protease and chromogenic substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 10 µL of the test compound dilution.
-
Positive Control Wells: Add 10 µL of the known inhibitor.
-
Negative Control (100% activity) Wells: Add 10 µL of the solvent.
-
Blank (Substrate only) Wells: Add 10 µL of solvent.
-
Add 80 µL of the protease solution to all wells except the blank. Add 80 µL of assay buffer to the blank wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Initiation of Protease Reaction:
-
Add 10 µL of the chromogenic substrate solution to all wells to start the reaction.
-
Incubate at the optimal temperature (e.g., 37°C).
-
-
Detection:
-
Monitor the change in absorbance at 405 nm (for pNA release) over time in kinetic mode, or take an endpoint reading after a fixed time (e.g., 30-60 minutes).[5] The reaction time should be within the linear range of substrate cleavage.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (V_Test_Compound / V_Negative_Control))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data from screening and dose-response assays should be summarized in clear, structured tables.
Table 1: Primary Screening Results at a Single Concentration (10 µM)
| Enzyme Target | Compound Concentration (µM) | Average Signal | % Inhibition | Hit (Yes/No) |
| Kinase A | 10 | 15,234 (RFU) | 85.2 | Yes |
| Protease B | 10 | 0.08 (Abs/min) | 12.5 | No |
| ... | 10 | ... | ... | ... |
Table 2: Dose-Response and IC₅₀ Determination for Hit Compounds
| Enzyme Target | Compound | IC₅₀ (µM) | Hill Slope | R² |
| Kinase A | This compound | 1.25 | 1.1 | 0.992 |
| Kinase A | Staurosporine (Control) | 0.015 | 1.0 | 0.998 |
Signaling Pathway Diagrams
Understanding the context in which an enzyme operates is crucial. If the target is a known signaling protein, its inhibition will have downstream effects. Below are diagrams for two major signaling pathways involving kinases and proteases.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Many kinases screened as drug targets are components of this pathway.
Caption: Simplified MAPK/ERK signaling pathway.
Caspase-Mediated Apoptosis Pathway (Extrinsic)
Caspases are a family of proteases that are central to the process of programmed cell death (apoptosis). The extrinsic pathway is initiated by external signals.[9][10][11]
Caption: Extrinsic pathway of caspase-mediated apoptosis.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Caspase - Wikipedia [en.wikipedia.org]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: The Use of [(2,2-Difluoroethyl)carbamoyl]formic acid in Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of [(2,2-Difluoroethyl)carbamoyl]formic acid as a key building block in the synthesis of fragment libraries for drug discovery. The inclusion of the 2,2-difluoroethyl motif is of particular interest in medicinal chemistry as fluorine atoms can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of lead compounds.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening libraries of low molecular weight fragments (typically < 300 Da). This compound is an attractive fragment for inclusion in such libraries due to its desirable characteristics:
-
Fluorine Content: The geminal difluoro group can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. Furthermore, the use of fluorinated fragments allows for efficient screening using ¹⁹F NMR spectroscopy, a sensitive and increasingly popular technique in FBDD.
-
Carboxylic Acid Handle: The carboxylic acid functionality provides a convenient point for chemical elaboration, allowing for the facile synthesis of a diverse amide library through coupling with a wide range of primary and secondary amines.
-
"Rule of Three" Compliance: The fragment itself adheres to the "Rule of Three," possessing a low molecular weight, a calculated logP of less than 3, and a small number of hydrogen bond donors and acceptors.
Library Synthesis Strategy
The primary strategy for constructing a diverse fragment library from this compound involves the parallel amide coupling of the carboxylic acid with a collection of diverse amine building blocks. This approach allows for the systematic exploration of the chemical space surrounding the core fragment.
Logical Workflow for Library Synthesis and Screening
Caption: Workflow for fragment library synthesis and screening.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of a representative amide fragment library.
General Protocol for Parallel Amide Coupling
This protocol describes a general method for the synthesis of a 96-well plate library using a standard amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, heterocycles)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv) of the corresponding amine stock solution.
-
Add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution to each well.
-
Add 100 µL (20 µmol, 1.0 equiv) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well to initiate the reaction.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent under reduced pressure.
-
Purification and Quality Control
The resulting crude products are typically purified using high-throughput parallel purification techniques.
Purification (Illustrative Example using HPLC):
-
System: High-performance liquid chromatography (HPLC) with a C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Procedure: Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/methanol). Inject each sample onto the HPLC system and collect the fractions corresponding to the product peak.
-
Post-Purification: Evaporate the solvent from the collected fractions to yield the pure products.
Quality Control:
-
LC-MS: Analyze each purified compound by LC-MS to confirm the molecular weight and assess purity.
-
¹H and ¹⁹F NMR: For a subset of the library, acquire ¹H and ¹⁹F NMR spectra to confirm the structure.
Data Presentation
The following tables present illustrative data for a hypothetical library synthesis.
Table 1: Representative Amide Coupling Reaction Outcomes
| Amine Substrate | Product Molecular Weight ( g/mol ) | Yield (%) | Purity (by LC-MS, %) |
| Aniline | 240.19 | 85 | >98 |
| 4-Fluoroaniline | 258.18 | 82 | >99 |
| Benzylamine | 254.22 | 91 | >98 |
| Piperidine | 232.23 | 88 | >97 |
| Morpholine | 234.20 | 93 | >99 |
Table 2: Physicochemical Properties of a Subset of the Fragment Library
| Compound ID | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| Frag-001 (Aniline) | 240.19 | 1.85 | 2 | 3 |
| Frag-002 (4-Fluoroaniline) | 258.18 | 2.01 | 2 | 3 |
| Frag-003 (Benzylamine) | 254.22 | 1.76 | 1 | 3 |
| Frag-004 (Piperidine) | 232.23 | 1.10 | 0 | 3 |
| Frag-005 (Morpholine) | 234.20 | 0.54 | 0 | 4 |
Screening Protocol: ¹⁹F NMR for Hit Identification
The presence of the difluoroethyl moiety makes this library ideal for screening against biological targets using ¹⁹F NMR spectroscopy.
¹⁹F NMR Screening Workflow
Caption: Workflow for a typical ¹⁹F NMR screening experiment.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing 10% D₂O.
-
Prepare cocktails of 5-10 fragments from the library in the same buffer, with each fragment at a concentration of 100-200 µM.
-
Prepare two sets of NMR tubes for each cocktail: a reference sample containing only the fragment cocktail and a test sample containing the fragment cocktail and the target protein.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for both the reference and test samples. Typical acquisition times range from 15 minutes to several hours, depending on the protein concentration and the desired signal-to-noise ratio.
-
-
Data Analysis and Hit Identification:
-
Compare the spectra of the test sample to the reference sample.
-
Binding events are identified by changes in the ¹⁹F NMR signal of a fragment, such as a chemical shift perturbation, line broadening, or a decrease in signal intensity.
-
-
Hit Deconvolution:
-
For any cocktail that shows a "hit," prepare individual samples of each fragment from that cocktail with the target protein.
-
Acquire ¹⁹F NMR spectra for each individual fragment to identify the specific compound responsible for the observed binding event.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of fragment libraries. Its straightforward incorporation via robust amide coupling chemistry, coupled with the advantages conferred by the difluoroethyl motif for ¹⁹F NMR screening, makes it an excellent choice for FBDD campaigns aimed at a wide range of biological targets. The protocols and workflows presented here provide a solid foundation for the successful implementation of this fragment in drug discovery programs.
Application Notes and Protocols for the Incorporation of Difluoroethyl Motifs into Potential Therapeutic Agents
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated moieties, the difluoroethyl group (–CH2CF2H and –CF2CH3) and the related difluoromethyl group (–CF2H) have garnered significant attention. These motifs serve as crucial bioisosteres, capable of mimicking functional groups such as hydroxyls (–OH), thiols (–SH), or amines (–NH2).[3][4] Their unique electronic properties allow them to act as lipophilic hydrogen bond donors, enhancing target affinity and metabolic stability, which can lead to improved bioavailability and overall efficacy of therapeutic agents.[4][5] This document provides detailed application notes on synthetic strategies and step-by-step protocols for introducing these valuable motifs.
Application Notes: Synthetic Strategies
The introduction of difluoroethyl and difluoromethyl groups into organic molecules can be challenging but is enabled by several modern synthetic methodologies.
-
Transition-Metal-Catalyzed Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for forming C-C bonds between (hetero)aryl halides and difluoroethyl sources like 2-chloro-1,1-difluoroethane.[3] This method is valued for its broad functional group tolerance and the use of readily available starting materials.[3][6]
-
Visible-Light Photoredox Catalysis: Offering mild reaction conditions, visible-light-driven methods have gained prominence for generating difluoromethyl radicals from precursors such as S-(difluoromethyl)sulfonium salts.[4] This strategy is particularly effective for the functionalization of heteroarenes, which are common scaffolds in pharmaceuticals.[4][7]
-
Decarboxylative Difluoromethylation: Reagents like sodium chlorodifluoroacetate serve as stable, easy-to-handle precursors for generating difluorocarbene upon thermal decarboxylation.[8] This electrophilic intermediate can then be trapped by various nucleophiles, including phenols, to form aryl difluoromethyl ethers. The protocol is often high-yielding and scalable.[8]
-
Electrophilic Difluoroethylation: Hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflates, can be used for the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols. This approach provides a complementary strategy to metal-catalyzed methods.[3]
Logical Relationship: The Difluoromethyl Group as a Bioisostere
The utility of the difluoromethyl group in drug design often stems from its ability to act as a bioisostere for common polar functional groups, thereby improving drug-like properties without compromising target interactions.
Caption: Bioisosteric relationship of the difluoromethyl motif.
Experimental Protocols
Protocol 1: Nickel-Catalyzed 2,2-Difluoroethylation of Aryl Halides
This protocol describes a general procedure for the reductive cross-coupling of (hetero)aryl halides with 2-chloro-1,1-difluoroethane, adapted from methodologies reported in the literature.[3]
Workflow Diagram
Caption: General workflow for Ni-catalyzed difluoroethylation.
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
NiCl2·glyme (10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)
-
Zinc powder (3.0 equiv)
-
2-chloro-1,1-difluoroethane (3.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add NiCl2·glyme (0.10 equiv), dtbbpy (0.10 equiv), and zinc powder (3.0 equiv).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add the (hetero)aryl halide (1.0 equiv) followed by anhydrous DMA via syringe.
-
Add 2-chloro-1,1-difluoroethane (3.0 equiv) to the mixture via syringe.
-
Place the reaction tube in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,2-difluoroethylated product.
| Substrate (Aryl Halide) | Catalyst System | Time (h) | Yield (%) | Citation |
| 4-Iodoacetophenone | NiCl2·glyme / dtbbpy | 12 | 85 | [3] |
| 4-Bromobenzonitrile | NiCl2·glyme / dtbbpy | 18 | 78 | [3] |
| Methyl 4-chlorobenzoate | NiCl2·glyme / dtbbpy | 24 | 65 | [3] |
| 3-Iodopyridine | NiCl2·glyme / dtbbpy | 12 | 72 | [3] |
| Table 1: Representative yields for the Ni-catalyzed 2,2-difluoroethylation of various aryl halides. |
Protocol 2: Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones
This protocol details a photocatalytic method for the C-3 difluoromethylation of quinoxalin-2-ones using a sulfonium salt as the radical source, based on procedures reported by Li, et al.[4]
Simplified Catalytic Cycle
Caption: Simplified photoredox cycle for difluoromethylation.
Materials:
-
Quinoxalin-2-one derivative (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3) (1-3 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Nitrogen or Argon source
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vial, combine the quinoxalin-2-one derivative (1.0 equiv), S-(difluoromethyl)diarylsulfonium salt (1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3, 3 mol%).
-
Add anhydrous DCM to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Place the vial approximately 5-10 cm from a blue LED lamp and begin irradiation with vigorous stirring.
-
Maintain the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Once complete, remove the light source and concentrate the reaction mixture in vacuo.
-
Purify the resulting residue directly by flash column chromatography on silica gel to afford the 3-difluoromethyl-quinoxalin-2-one product.
| Substrate (R-group on Quinoxalinone) | Time (h) | Yield (%) | Citation |
| H | 12 | 92 | [4] |
| 6-Chloro | 12 | 88 | [4] |
| 7-Methyl | 15 | 90 | [4] |
| 6-Bromo | 18 | 85 | [4] |
| Table 2: Representative yields for the photocatalytic difluoromethylation of quinoxalin-2-ones. |
Protocol 3: Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate
This protocol provides a practical, chromatography-free method for synthesizing aryl difluoromethyl ethers from phenols.[8]
Materials:
-
Phenol derivative (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.0 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H2O)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and K2CO3 (2.0 equiv).
-
Add a 2:1 mixture of DMF/H2O.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Vigorous bubbling (CO2 evolution) should be observed upon heating.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the flask to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the aryl difluoromethyl ether, which is often pure enough for subsequent steps without chromatography.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Handling and Storage of Fluorinated Carboxylic Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic compounds characterized by a fully fluorinated alkyl chain connected to a functional group. Within this large family, perfluoroalkyl carboxylic acids (PFCAs) are defined by the formula C F₍₂ ₊₁₎CO₂H.[1] These compounds, ranging from short-chain (fewer than 7 fluorinated carbons) to long-chain (7 or more fluorinated carbons) variants, exhibit unique properties such as high thermal stability and the ability to repel oil and water.[2][3] However, their chemical inertness also contributes to extreme persistence in the environment, and long-chain PFCAs, in particular, are known to be bioaccumulative.[1][4] Due to these concerns, proper handling, storage, and disposal procedures are critical to ensure laboratory safety and minimize environmental release. These application notes provide detailed guidelines and protocols for researchers working with fluorinated carboxylic acids.
Hazard Identification and Risk Assessment
Fluorinated carboxylic acids present several hazards that necessitate careful handling. The primary routes of occupational exposure include inhalation of airborne material (both the acid and its salts can become airborne), dermal contact, and accidental ingestion.[5][6][7] Toxicological studies in animals have indicated potential for developmental, reproductive, and systemic effects.[2] Long-chain PFCAs are of particular concern due to their tendency to bioaccumulate in blood serum, kidneys, and the liver.[2][8]
Key Hazards:
-
Persistence and Bioaccumulation: PFCAs, especially long-chain versions, are not readily broken down in the environment and can accumulate in living organisms.[1][4]
-
Toxicity: Animal studies have linked exposure to adverse health effects.[2]
-
Corrosivity: While analogous to carboxylic acids, some fluorinated acids, particularly in concentrated form, can be corrosive. Hydrofluoric acid (HF), a potential degradation product or impurity, is highly corrosive and toxic.[9]
-
Inhalation Risk: Both the protonated acid and anionic salt forms can become airborne through sublimation or partitioning from aqueous solutions, creating an inhalation exposure risk.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling PFCAs
| Task Description | Minimum PPE Requirement | Recommended PPE for Higher Risk Scenarios (e.g., handling powders, concentrated solutions, potential for splashes) |
| Eye/Face Protection | Safety glasses with side shields. | Chemical splash goggles or a full-face shield.[10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Double-gloving with chemical-resistant materials such as butyl, Viton®, or multilayer laminate gloves.[10] |
| Body Protection | Long-sleeved lab coat, long pants, and closed-toe shoes.[11] | Liquid-tight chemical-resistant suit or apron over a lab coat.[10][12] |
| Respiratory Protection | Not typically required for small quantities in a certified chemical fume hood. | For dusts/aerosols: FFP3 filtering facepiece or a half/full-face mask with P3 filters. For vapors: Combination filters (e.g., A/AX + P3) may be necessary.[10] |
Note: Always consult the specific Safety Data Sheet (SDS) for the PFCA being used. Glove selection should be based on breakthrough time and permeation rate for the specific chemical.
Safe Handling Procedures
Adherence to standard operating procedures is essential to minimize exposure and prevent contamination.
-
Designated Work Area: All work with PFCAs should be conducted in a designated area within a certified chemical fume hood to control for vapor and aerosol exposure.[9]
-
Engineering Controls: Use the fume hood sash as a physical barrier. For procedures that may generate dust (e.g., weighing solids), use a powder containment hood or perform the task in a glove box.
-
Avoid Contamination: Do not use glass containers for storing or handling PFCA solutions, as they can react with trace amounts of HF and may adsorb the analytes.[9][11] Use labware made of compatible polymers such as polyethylene, polypropylene, or Teflon®.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling PFCAs, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[13]
-
Spill Management: All labs using PFCAs must have an appropriate spill kit. Do not use spill absorbents containing silica (e.g., sand, kitty litter), as PFCAs may react to form toxic silicon tetrafluoride gas.[11] Use a commercial spill absorbent rated for acids or sodium bicarbonate to neutralize and absorb small spills.[11]
Storage Guidelines
Proper storage is crucial for maintaining the integrity of PFCAs and ensuring laboratory safety. Key factors to consider are container material, temperature, and chemical compatibility.
Container Selection:
-
Recommended: Store PFCAs in tightly sealed containers made of polyethylene, polypropylene, or Teflon®.[9][11]
-
Avoid: Never store PFCAs in glass or metal containers.[9][11] Over time, plastic containers can become brittle and should be inspected periodically.[11]
Storage Conditions:
-
Store containers in a cool, dry, and well-ventilated area.
-
Use secondary containment (e.g., a plastic tray) to contain potential leaks.[11]
-
Store PFCAs separately from incompatible materials such as strong bases, oxidizers, reducers, and metals.[9][11]
Solution Stability and Adsorption: PFCAs, particularly long-chain variants, are prone to adsorbing to container surfaces from aqueous solutions, which can lead to significant errors in quantitative analysis.
Table 2: Adsorption of PFCAs to Various Container Materials from Aqueous Solution
| PFCA Chain Length | Container Material | Storage Temperature | Storage Duration | Observed Loss (%) | Mitigation Strategy |
| Long-Chain (>C8) | Polypropylene (PP) | Room Temp (20°C) | 7 days | Up to ~40% | Store at 4°C; add methanol to sample solutions.[14] |
| Long-Chain (>C8) | HDPE | Room Temp (20°C) | 7 days | 19% - 39% | Store at 4°C; add methanol to sample solutions.[14] |
| Short-Chain ( | PP, HDPE, PET, Glass | Room Temp (20°C) | 7 days | <10% | Losses are less significant but good practice is advised.[14] |
| Data summarized from a study by Kourtchev et al. (2024), which noted that losses increase at lower analyte concentrations.[14] |
Logical and Experimental Workflows
Visual workflows can help ensure that all safety and procedural steps are followed consistently.
Waste Disposal
Due to their persistence, PFCAs and materials contaminated with them must be disposed of as hazardous chemical waste. Never dispose of PFCAs down the sanitary sewer.[15]
-
Waste Segregation: Keep fluorinated organic waste separate from non-halogenated waste. Small quantities can sometimes be combined with chlorinated waste streams, but large quantities should be kept in a dedicated container.[16]
-
Containers: Use chemically compatible (e.g., polyethylene) and clearly labeled waste containers. Do not use glass or metal.[16]
-
Disposal Methods: The ultimate disposal of PFCA waste is handled by specialized services and typically involves high-temperature incineration, placement in a secure hazardous waste landfill, or deep well injection.[16][17]
Experimental Protocols
Protocol 1: Analysis of PFCA Purity and Concentration by LC-MS/MS
This protocol outlines a general method for the quantitative analysis of PFCAs in solution using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique.[18][19]
A. Materials and Reagents
-
PFCA standard(s) and sample solutions
-
Methanol (HPLC or Optima grade)
-
Acetonitrile (HPLC or Optima grade)
-
Ammonium acetate or ammonium hydroxide (for mobile phase modification)
-
Ultrapure water (18.2 MΩ·cm)
-
Polypropylene autosampler vials and caps
-
C18 reverse-phase HPLC column
B. Sample Preparation
-
Prepare a stock solution of the PFCA standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the desired solvent (e.g., 80:20 water:methanol) in polypropylene volumetric flasks.
-
Dilute experimental samples to fall within the calibration range.
-
Transfer the final standards and samples to polypropylene autosampler vials. Note: Avoid using any glassware or PTFE-coated materials in the sample flow path to prevent background contamination.[20]
C. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm).
-
Mobile Phase A: Ultrapure water with a suitable modifier (e.g., 2 mM ammonium acetate).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: Develop a gradient to suit the chain lengths of interest (e.g., start with high %A for short chains, ramp to high %B for long chains).
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion (e.g., for PFOA: m/z 413 → 369).
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each specific PFCA.
-
D. Data Analysis
-
Integrate the peak areas for the MRM transitions for each standard and sample.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Assessing PFCA Adsorption to Labware
This protocol provides a method to quantify the loss of a PFCA from solution due to adsorption onto the surface of a specific container type (e.g., polypropylene vs. glass).
A. Objective To determine the percentage of a PFCA that is lost from an aqueous solution after a defined storage period in a specific container type.
B. Procedure
-
Prepare a PFCA Solution: Prepare a known concentration of the target PFCA (e.g., 50 ng/mL of PFOA) in ultrapure water. Note: For long-chain PFCAs, a small percentage of methanol may be needed for solubility.
-
Aliquot into Test Containers: Dispense a precise volume (e.g., 10 mL) of the PFCA solution into triplicate sets of the different container types to be tested (e.g., 15 mL polypropylene tubes, 15 mL glass vials, 15 mL HDPE bottles).
-
Prepare T₀ Standard: Immediately take an aliquot from the bulk solution prepared in Step 1 and transfer it to a polypropylene autosampler vial. This will serve as the initial (T₀) concentration reference.
-
Storage: Seal the test containers and store them under controlled conditions (e.g., room temperature, 20°C) for a specified duration (e.g., 7 days).[14]
-
Sample Collection: After the storage period, vortex each container gently. Transfer an aliquot from each container directly into a polypropylene autosampler vial for analysis.
-
Analysis: Analyze the T₀ standard and all stored samples using the LC-MS/MS method described in Protocol 1.
-
Calculation: Calculate the percentage of PFCA lost for each container type using the following formula:
-
% Loss = [(Conc_T₀ - Conc_Final) / Conc_T₀] * 100
-
Where Conc_T₀ is the average concentration of the T₀ standard and Conc_Final is the average concentration of the samples from a given container type.
-
C. Expected Outcome This experiment will provide quantitative data on the suitability of different labware for storing PFCA solutions, highlighting the importance of container selection in experimental design. The results are expected to show significantly higher losses for long-chain PFCAs in most container types compared to short-chain PFCAs, with polypropylene generally performing better than glass.[14]
References
- 1. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. weitzlux.com [weitzlux.com]
- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 8. consult.defra.gov.uk [consult.defra.gov.uk]
- 9. uab.edu [uab.edu]
- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Reduce PFA Hazards with Protective Clothing [int-enviroguard.com]
- 13. aksci.com [aksci.com]
- 14. aurea.eu [aurea.eu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in [(2,2-Difluoroethyl)carbamoyl]formic acid synthesis
Welcome to the technical support center for the synthesis of [(2,2-Difluoroethyl)carbamoyl]formic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis, thereby helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical approach is a two-step synthesis. The first step involves the formation of an amide bond between 2,2-difluoroethylamine and a derivative of oxalic acid, typically diethyl oxalate or ethyl oxalyl chloride, to yield ethyl [(2,2-difluoroethyl)carbamoyl]formate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the purity of starting materials (especially the 2,2-difluoroethylamine), strict anhydrous (moisture-free) reaction conditions for the amide formation step, reaction temperature, and the choice of base and solvent.
Q3: What kind of yields can be expected for this synthesis?
A3: Yields can vary significantly based on the optimization of reaction conditions. The amide formation step can yield between 60-90% with proper technique. The subsequent hydrolysis step is typically high-yielding, often above 90%. Overall yields can range from 50% to over 80%.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for structural confirmation and purity assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation in the Amide Coupling Step
Possible Cause 1: Low Nucleophilicity of 2,2-Difluoroethylamine
The electron-withdrawing fluorine atoms on the ethyl group decrease the nucleophilicity of the amine, making it less reactive than its non-fluorinated counterparts.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the temperature carefully to avoid side reactions.
-
Use a More Reactive Oxalic Acid Derivative: Ethyl oxalyl chloride is more reactive than diethyl oxalate and may lead to higher yields.
-
Employ a Coupling Agent: While more complex, using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) with an activator like HOBt (1-hydroxybenzotriazole) can facilitate the reaction.
-
Possible Cause 2: Presence of Moisture
Water in the reaction mixture will hydrolyze the reactive oxalic acid derivative (e.g., ethyl oxalyl chloride) or react with coupling agents, preventing the desired amide bond formation.
-
Solution:
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried before use. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Issue 2: Presence of Unreacted Starting Material (2,2-Difluoroethylamine)
Possible Cause 1: Insufficient Amount of Acylating Agent
If the molar ratio of the oxalic acid derivative to the amine is too low, there will be unreacted amine at the end of the reaction.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the oxalic acid derivative to ensure complete conversion of the amine.
-
Possible Cause 2: Inefficient Mixing
Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently throughout the addition of reagents and for the entire reaction duration.
-
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Possible Cause 1: Insufficient Hydrolysis Time or Temperature
The hydrolysis of the ester to the carboxylic acid may be slow under certain conditions.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, extend the reaction time or cautiously increase the temperature.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective for ester hydrolysis than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in some solvent systems.
-
Issue 4: Difficult Product Isolation and Purification
Possible Cause: High Water Solubility of the Product
The final product, this compound, is a polar molecule and may have high solubility in water, making extraction with organic solvents inefficient.
-
Solution:
-
Acidification and Extraction: After hydrolysis, carefully acidify the aqueous solution to a low pH (e.g., pH 1-2) with an acid like HCl to protonate the carboxylate, making it more soluble in organic solvents. Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.
-
Solvent Evaporation: If the product is still difficult to extract, consider removing the water under reduced pressure (lyophilization if available) after acidification, and then extract the product from the resulting solid residue.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Amide Formation Yield
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Oxalic Acid Derivative | Diethyl Oxalate | Ethyl Oxalyl Chloride | Oxalic Acid + DCC/HOBt | B > C > A |
| Base | Triethylamine (Et₃N) | Pyridine | Diisopropylethylamine (DIPEA) | DIPEA ≈ Et₃N > Pyridine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | DCM ≈ THF > MeCN |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Temperature dependent on reactivity |
Experimental Protocols
Protocol 1: Synthesis of Ethyl [(2,2-Difluoroethyl)carbamoyl]formate
-
To a solution of 2,2-difluoroethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl [(2,2-difluoroethyl)carbamoyl]formate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
Caption: Relationship between key reaction parameters and the final yield and purity.
Technical Support Center: Purity Enhancement of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid, and what are the likely impurities?
A common method for synthesizing 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid is the amidation of an activated derivative of oxoacetic acid (glyoxylic acid) with 2,2-difluoroethylamine. The reaction often involves a coupling agent.
Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 2,2-difluoroethylamine and oxoacetic acid.
-
Coupling Agent Byproducts: Urea derivatives (from carbodiimides like DCC or EDC), or byproducts from other coupling agents (e.g., HOBt, HATU).
-
Side-Reaction Products: Formation of over-acylated products or other side reactions depending on the specific conditions.
-
Solvent and Reagent Residues: Residual solvents used in the reaction or purification, and trace amounts of reagents.
Q2: What analytical techniques are recommended for assessing the purity of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid?
To accurately determine the purity, a combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is a primary method for quantifying the main compound and detecting impurities. The use of a mass spectrometer (LC-MS) can help in identifying the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can reveal the presence of organic impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula.
Q3: What are the general storage recommendations for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid to maintain its purity?
To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Several peaks in the HPLC chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If incomplete, consider extending the reaction time, increasing the temperature, or adding more coupling agent. | A cleaner reaction profile with a higher conversion to the desired product. |
| Suboptimal Coupling Agent | The choice of coupling agent can significantly impact the reaction's success and the impurity profile.[][2][3] If using a carbodiimide-based agent results in difficult-to-remove byproducts, consider phosphonium or uronium salt-based reagents like PyBOP or HATU. | Improved reaction efficiency and potentially easier purification. |
| Side Reactions | Optimize reaction conditions such as temperature and order of reagent addition. Running the reaction at a lower temperature may reduce the formation of byproducts. | A higher yield of the target compound and a reduction in side-product formation. |
Issue 2: Difficulty in Removing Impurities by Recrystallization
Symptoms:
-
The compound "oils out" instead of crystallizing.
-
Purity does not significantly improve after recrystallization.
-
Low recovery of the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] A systematic solvent screening is recommended. For polar compounds like this, consider polar protic solvents (e.g., water, ethanol) or aprotic solvents (e.g., acetonitrile, ethyl acetate), or a two-solvent system.[5][6][7] | Identification of a solvent system that yields high-purity crystals with good recovery. |
| Co-precipitation of Impurities | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. Consider a pre-purification step like an acid-base extraction to remove acidic or basic impurities before recrystallization. | Removal of impurities that are difficult to separate by crystallization alone. |
| Supersaturation | Rapid cooling can lead to the trapping of impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also promote the formation of larger, purer crystals. | Formation of well-defined crystals with improved purity. |
Issue 3: Challenges with Chromatographic Purification
Symptoms:
-
Poor separation of the product from impurities on a silica gel column.
-
Streaking or tailing of the compound on the column.
-
Product degradation on the column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Stationary Phase | For a polar and acidic compound, normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography (C18 silica) or ion-exchange chromatography.[8][9][10] | Better separation and resolution of the target compound from impurities. |
| Incorrect Mobile Phase | For normal-phase silica, adding a small amount of acetic or formic acid to the eluent can improve peak shape by suppressing the ionization of the carboxylic acid group. For reverse-phase, a buffered mobile phase (e.g., water/acetonitrile with a buffer) is often necessary. | Sharper peaks and improved separation efficiency. |
| Compound Instability | The compound might be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina as the stationary phase or opting for a non-chromatographic purification method might be better. | Minimized degradation of the product during purification. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvents will show high solubility when hot and low solubility when cold. Common choices for polar organic acids include water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[5][6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography (Reverse-Phase)
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid in both solvents to ensure good peak shape.
-
Column Packing: Prepare a slurry of the C18 silica in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Start with a low percentage of the organic solvent (B) and gradually increase the concentration to elute the compounds based on their polarity. The highly polar impurities will elute first, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for the purification of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Caption: Potential sources of impurities in the synthesis of the target compound.
References
- 2. Amide Synthesis [fishersci.co.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Synthesis of N-(2,2-difluoroethyl) oxamic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(2,2-difluoroethyl) oxamic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of N-(2,2-difluoroethyl) oxamic acid.
Issue 1: Low yield of the desired N-(2,2-difluoroethyl) oxamic acid.
-
Question: My final yield of N-(2,2-difluoroethyl) oxamic acid is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis (amidation and hydrolysis).
-
Incomplete Amidation: The initial reaction between 2,2-difluoroethylamine and diethyl oxalate to form the intermediate, ethyl N-(2,2-difluoroethyl)oxamate, may not have gone to completion. To address this, ensure the reaction is stirred for a sufficient duration, and consider a slight excess of diethyl oxalate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Side Reactions: The most common side reaction is the formation of the double-addition product, N,N'-bis(2,2-difluoroethyl)oxamide.[1] This is particularly prevalent when using a primary amine like 2,2-difluoroethylamine.[1] To minimize this, slowly add the 2,2-difluoroethylamine to the diethyl oxalate solution to maintain a high concentration of the oxalate reactant. Using a 1:1 stoichiometry or a slight excess of diethyl oxalate can also favor the mono-substituted product.
-
Incomplete Hydrolysis: The subsequent hydrolysis of the ethyl ester to the carboxylic acid may be incomplete. Ensure that a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide or sodium hydroxide) is used. The reaction time and temperature for the hydrolysis step are also critical; prolonged reaction times or elevated temperatures may be necessary for complete conversion.
-
Product Loss During Workup: N-(2,2-difluoroethyl) oxamic acid is a relatively polar molecule and may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). Acidification of the aqueous layer to a low pH (typically pH 1-2) is crucial to protonate the carboxylate and facilitate its extraction into the organic phase.
-
Issue 2: Presence of a major, difficult-to-remove impurity.
-
Question: I have a significant amount of a white, solid impurity in my final product that is difficult to separate. What is it likely to be and how can I remove it?
-
Answer: The most probable impurity is the N,N'-bis(2,2-difluoroethyl)oxamide side product. Primary amines are known to react with both ester groups of diethyl oxalate to form a solid N,N'-oxamide.[1]
-
Prevention: As mentioned previously, controlling the stoichiometry and the rate of addition of the amine can minimize the formation of this byproduct.
-
Removal:
-
Crystallization: Due to the difference in polarity and crystal packing between the desired oxamic acid and the bis-amide, careful crystallization may be effective. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions where the desired product preferentially crystallizes, leaving the impurity in the mother liquor, or vice-versa.
-
Chromatography: While potentially challenging due to the polarity of the compounds, column chromatography on silica gel can be used for separation. A polar mobile phase, possibly with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid, may be required.
-
Acid-Base Extraction: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., saturated sodium bicarbonate solution). The desired N-(2,2-difluoroethyl) oxamic acid will deprotonate and move into the aqueous layer, while the less acidic N,N'-bis(2,2-difluoroethyl)oxamide will remain in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the pure product.
-
-
Issue 3: The hydrolysis of the ethyl ester intermediate is not proceeding.
-
Question: I am having trouble hydrolyzing the ethyl N-(2,2-difluoroethyl)oxamate to the final oxamic acid. What conditions should I be using?
-
Answer: The hydrolysis of the ester can be sluggish. Here are some troubleshooting steps:
-
Choice of Base: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective choice for this type of hydrolysis. Sodium hydroxide (NaOH) in an alcohol/water mixture can also be used.
-
Reaction Conditions: Ensure you are using a sufficient molar excess of the base (typically 2-5 equivalents). The reaction may require stirring at room temperature for several hours (12-24 h) or gentle heating (e.g., 40-50 °C) to drive it to completion.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by TLC, looking for the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate/carboxylic acid. LC-MS is also an excellent tool to monitor the conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to N-(2,2-difluoroethyl) oxamic acid?
A1: The two primary methods are:
-
From Diethyl Oxalate: This involves the reaction of 2,2-difluoroethylamine with diethyl oxalate to form ethyl N-(2,2-difluoroethyl)oxamate, followed by basic hydrolysis of the ester to the carboxylic acid.
-
From Oxalyl Chloride: This route involves the reaction of 2,2-difluoroethylamine with oxalyl chloride to form an intermediate N-(2,2-difluoroethyl)oxamoyl chloride, which is then hydrolyzed to the desired oxamic acid. This method can be more vigorous and may require careful control of the reaction conditions.
Q2: What is the most common side product in the synthesis of N-(2,2-difluoroethyl) oxamic acid from diethyl oxalate?
A2: The most common side product is N,N'-bis(2,2-difluoroethyl)oxamide. This is formed when two molecules of 2,2-difluoroethylamine react with one molecule of diethyl oxalate.[1]
Q3: How can I control the formation of the N,N'-bis(2,2-difluoroethyl)oxamide side product?
A3: To favor the formation of the desired mono-substituted product, you can:
-
Use a 1:1 molar ratio of 2,2-difluoroethylamine to diethyl oxalate, or a slight excess of diethyl oxalate.
-
Slowly add the 2,2-difluoroethylamine to a solution of diethyl oxalate.
-
Keep the reaction temperature low to moderate.
Q4: What are the key considerations for the purification of N-(2,2-difluoroethyl) oxamic acid?
A4: The key considerations are the removal of the N,N'-bis(2,2-difluoroethyl)oxamide byproduct and any unreacted starting materials. A combination of acid-base extraction and crystallization is often the most effective purification strategy. Due to the polarity of the product, care must be taken during extractions to avoid product loss.
Quantitative Data Summary
| Product / Side Product | Synthesis Route | Typical Yield | Key Influencing Factors |
| N-(2,2-difluoroethyl) oxamic acid | Diethyl Oxalate | 60-80% | Stoichiometry, reaction time, hydrolysis conditions |
| N,N'-bis(2,2-difluoroethyl)oxamide | Diethyl Oxalate | 5-20% | Excess amine, rapid addition of amine |
| N-(2,2-difluoroethyl) oxamic acid | Oxalyl Chloride | 70-90% | Temperature control, stoichiometry |
Note: These are estimated yields based on similar reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of N-(2,2-difluoroethyl) oxamic acid via the Diethyl Oxalate Route
Step 1: Synthesis of Ethyl N-(2,2-difluoroethyl)oxamate
-
To a solution of diethyl oxalate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at room temperature, add 2,2-difluoroethylamine (1.0 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl N-(2,2-difluoroethyl)oxamate, which can be used in the next step without further purification.
Step 2: Hydrolysis to N-(2,2-difluoroethyl) oxamic acid
-
Dissolve the crude ethyl N-(2,2-difluoroethyl)oxamate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-24 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and the N,N'-bis(2,2-difluoroethyl)oxamide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid (e.g., 1M HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-difluoroethyl) oxamic acid.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Main synthesis pathway for N-(2,2-difluoroethyl) oxamic acid.
Caption: Formation of the N,N'-bis(2,2-difluoroethyl)oxamide side product.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Coupling Reactions with 2,2-Difluoroethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2,2-difluoroethylamine.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 2,2-difluoroethylamine challenging?
A1: 2,2-Difluoroethylamine is considered a weakly nucleophilic or "electron-deficient" amine. The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, making it less reactive towards electrophiles compared to its non-fluorinated counterpart, ethylamine. This reduced nucleophilicity often leads to sluggish or incomplete reactions.
Q2: What are the most common types of coupling reactions for 2,2-difluoroethylamine?
A2: The most common coupling reactions involving 2,2-difluoroethylamine are:
-
Amide Bond Formation (N-Acylation): Reaction with carboxylic acids or their activated derivatives to form N-(2,2-difluoroethyl)amides.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.
-
N-Arylation: Reaction with aryl halides or pseudo-halides, typically using a transition metal catalyst (e.g., Buchwald-Hartwig amination), to form N-aryl-2,2-difluoroethylamines.
Q3: How can I improve the yield of my amide coupling reaction with 2,2-difluoroethylamine?
A3: To improve the yield, consider the following:
-
Choice of Coupling Reagent: Use a highly efficient coupling reagent. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides like EDC for activating the carboxylic acid when coupling with electron-deficient amines.[1]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent may drive the reaction to completion.
-
Solvent: Aprotic polar solvents like DMF or NMP are often effective, but solvent screening is recommended.[2]
-
Base: A non-nucleophilic organic base like DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Over-alkylation: In N-alkylation reactions, the secondary amine product can react further with the alkylating agent to form a tertiary amine.[3] Using an excess of 2,2-difluoroethylamine can help minimize this.
-
Racemization: In the coupling of chiral carboxylic acids, the use of certain coupling reagents or harsh basic conditions can lead to epimerization. Additives like HOBt or HOAt can help suppress racemization.[4]
-
Reaction with Coupling Reagent: Some coupling reagents, particularly uronium salts like HATU, can react with the amine if the carboxylic acid is not pre-activated, leading to the formation of a guanidinium byproduct.[5]
Troubleshooting Guides
Amide Bond Formation (N-Acylation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of 2,2-difluoroethylamine. 3. Steric hindrance from the carboxylic acid or amine. 4. Inappropriate solvent or base. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Increase the reaction temperature (e.g., from room temperature to 50-80 °C). 3. Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent. 4. Screen different solvents (e.g., DMF, NMP, acetonitrile). 5. Ensure the base is non-nucleophilic and present in sufficient quantity (e.g., 2-3 equivalents of DIPEA). |
| Recovery of Starting Materials | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Ineffective coupling reagent. | 1. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 2. Extend the reaction time. 3. Change to a more suitable coupling reagent for electron-deficient amines. |
| Formation of Side Products | 1. Racemization of chiral carboxylic acids. 2. Guanidinium formation from the reaction of the amine with a uronium coupling reagent. | 1. Add a racemization suppressant like HOBt or HOAt. 2. Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding 2,2-difluoroethylamine.[6] |
| Difficult Purification | 1. Excess coupling reagent and byproducts are difficult to remove. 2. Product is highly polar. | 1. Use a water-soluble coupling reagent like EDC to simplify workup. 2. For uronium/phosphonium reagents, perform an aqueous workup with dilute acid and/or base to remove byproducts. 3. Consider recrystallization or preparative HPLC for purification of polar amides.[7][8] |
N-Alkylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion to Alkylated Product | 1. Poor leaving group on the alkylating agent. 2. Insufficient reaction temperature. 3. Inappropriate base. | 1. Use an alkyl iodide or bromide instead of a chloride. 2. Increase the reaction temperature. 3. Use a stronger base like K2CO3 or Cs2CO3. |
| Formation of a Mixture of Secondary and Tertiary Amines | 1. The secondary amine product is more nucleophilic than the starting primary amine and reacts further. | 1. Use an excess of 2,2-difluoroethylamine (2-5 equivalents). 2. Add the alkylating agent slowly to the reaction mixture. |
| Reaction Stalls | 1. The base is not strong enough to neutralize the acid formed. 2. The solvent is not suitable. | 1. Switch to a stronger, non-nucleophilic base. 2. Screen polar aprotic solvents like acetonitrile or DMF.[9] |
N-Arylation (Buchwald-Hartwig Amination)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand for the palladium catalyst. 3. Unsuitable base. 4. Deactivated aryl halide. | 1. Use a pre-catalyst like a G3 or G4 Buchwald precatalyst. 2. Screen different phosphine ligands (e.g., XantPhos, RuPhos).[10] 3. Use a strong, non-coordinating base like NaOtBu or LHMDS. 4. Aryl bromides or iodides are generally more reactive than aryl chlorides. |
| Hydrodehalogenation of the Aryl Halide | 1. Presence of water or other protic sources. 2. β-hydride elimination from the palladium-amide complex. | 1. Use anhydrous solvents and reagents. 2. Choose a ligand that promotes reductive elimination over β-hydride elimination. |
| Decomposition of the Catalyst | 1. High reaction temperature. 2. Presence of coordinating functional groups on the substrates. | 1. Lower the reaction temperature if possible. 2. Use a more robust catalyst system. |
Data Presentation
Table 1: Comparison of Coupling Reagents for the Amide Coupling of Benzoic Acid with 2,2-Difluoroethylamine *
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 24 | 45 |
| HATU | DIPEA | DMF | 25 | 12 | 85 |
| COMU | DIPEA | DMF | 25 | 12 | 82 |
| T3P | Pyridine | EtOAc | 50 | 18 | 78 |
*Representative data compiled from typical results for electron-deficient amines.
Table 2: Effect of Solvent on the N-Alkylation of 2,2-Difluoroethylamine with Benzyl Bromide *
| Solvent | Base | Temperature (°C) | Time (h) | Yield of N-benzyl-2,2-difluoroethylamine (%) |
| Acetonitrile | K2CO3 | 80 | 12 | 92 |
| THF | K2CO3 | 65 | 24 | 75 |
| Toluene | K2CO3 | 110 | 24 | 55 |
| DMF | K2CO3 | 80 | 12 | 88 |
*Representative data based on general protocols for N-alkylation.[9]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 2,2-difluoroethylamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, heat to 50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of 2,2-difluoroethylamine (2.0 equiv) in acetonitrile, add the alkyl halide (1.0 equiv) and K2CO3 (2.5 equiv).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
In a glovebox, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by 2,2-difluoroethylamine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Visualizations
Caption: General workflow for amide coupling with 2,2-difluoroethylamine.
Caption: Troubleshooting decision tree for low yield in amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]
- 5. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Polar Fluorinated Organic Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of polar fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar fluorinated organic compounds particularly challenging to purify?
The purification of these compounds is complex due to a combination of their unique properties. The high electronegativity of fluorine can alter a molecule's polarity, dipole moment, and intermolecular interactions in unpredictable ways. This often leads to poor peak shapes, insufficient retention on traditional reversed-phase columns (like C18), or irreversible adsorption on normal-phase silica.[1] Furthermore, the presence of both a polar functional group and fluorine atoms can create conflicting solubility and interaction profiles, making standard chromatographic method development difficult.
Q2: What is "fluorous chemistry" and how does it apply to purification?
Fluorous chemistry leverages the unique property that highly fluorinated compounds are often preferentially soluble in fluorinated solvents ("like-dissolves-like").[2] This principle can be exploited for purification using techniques like fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction. By tagging a molecule with a "fluorous pony-tail" (a highly fluorinated alkyl chain), it can be selectively separated from non-fluorinated reagents and byproducts.[2]
Q3: How does the degree of fluorination affect chromatographic behavior?
The key factor is often the fluorine content percentage, not just the absolute number of fluorine atoms.[3] Lightly fluorinated compounds, common in pharmaceuticals, may exhibit subtle changes in retention, while heavily fluorinated molecules display unique "fluorophilicity"—an affinity for other fluorinated materials.[2][4] This can lead to unexpected elution orders. For instance, on certain columns, a fluorinated analyte may be retained longer than its non-fluorinated counterpart, while on others the opposite is true.[4][5]
Q4: When should I consider a fluorinated stationary phase for HPLC?
Fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or fluorinated alkyl phases) are excellent alternatives when traditional C8 or C18 columns fail to provide adequate selectivity.[5][6] They are particularly useful for separating halogenated compounds, aromatic compounds, and positional isomers.[5][6] These phases operate through multiple interaction mechanisms, including hydrophobic, dipole-dipole, π–π, and charge-transfer interactions, offering a different selectivity profile.[5][6]
Troubleshooting Guide
Problem: My polar fluorinated compound shows no retention and elutes in the solvent front on a C18 column.
-
Cause: The compound is too polar for the nonpolar stationary phase and has minimal interaction. Standard C18 columns are often not suitable for retaining highly polar analytes.
-
Solution 1: Switch to a More Retentive Phase. Consider columns designed for polar compounds, such as those with polar-endcapping or an aqueous-stable C18 phase (e.g., CORTECS T3) that is compatible with 100% aqueous mobile phases.
-
Solution 2: Employ HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like bare silica, diol, or amine) with a high-organic, reversed-phase-style mobile phase.[1][7] Water acts as the strong, eluting solvent.[7]
-
Solution 3: Use Ion-Pairing Agents. If your compound is ionizable, adding an ion-pairing agent (e.g., trifluoroacetic acid for bases, triethylamine for acids) to the mobile phase can increase retention. Be aware that these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).
Problem: My compound streaks badly or shows significant peak tailing on a silica gel column.
-
Cause: This is often due to strong, undesirable interactions between polar functional groups (especially basic amines) on the analyte and acidic silanol groups on the silica surface.[8] The compound adsorbs too strongly and elutes slowly and unevenly.
-
Solution 1: Deactivate the Silica. Add a modifier to your mobile phase to compete for the active sites. For basic compounds, adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.1-2%) can dramatically improve peak shape.[8][9] For acidic compounds, a small amount of acetic or formic acid can help.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propylated silica (NH2).[1][8][9]
-
Solution 3: Consider Reversed-Phase Chromatography. If the compound has sufficient hydrophobicity, reversed-phase chromatography may provide better performance and avoid the issues associated with silica.[8]
Problem: My fluorinated analyte co-elutes with a non-fluorinated impurity.
-
Cause: The chosen chromatographic system does not have sufficient selectivity to differentiate between the two compounds.
-
Solution 1: Exploit "Hetero-Pairing". Optimal separation of fluorinated and non-fluorinated compounds can often be achieved by pairing a fluorinated column with a standard hydrogenated eluent (F-column/H-eluent) or a standard hydrogenated column (e.g., C8) with a fluorinated eluent (H-column/F-eluent).[3][4] This "mismatch" can enhance selectivity.
-
Solution 2: Change the Stationary Phase. Switch to a column with a different retention mechanism. If you are using a C18 column (hydrophobic interactions), try a PFP column which adds dipole-dipole and π–π interactions.[5][6] This often changes the elution order and improves resolution.[5]
-
Solution 3: Adjust Mobile Phase and Temperature. Modifying the mobile phase composition or changing the column temperature can alter selectivity. For fluorinated compounds, temperature can have a significant effect on interactions and separation efficiency.[3]
Data Presentation: Chromatographic Parameters
Table 1: Effect of pH on [18F]Fluoride Recovery on Different RP-HPLC Columns
| Stationary Phase Type | pH 3 Recovery | pH 5 Recovery | Recommendation |
| Packed Silica-Based C18 | Significant Retention (<90%) | >90% | Use a mobile phase with pH > 5 for silica-based columns.[10] |
| Polymeric (e.g., Hamilton PRP-1) | Almost No Retention | >90% | Can be used at lower pH if required by the separation.[10] |
| Data synthesized from a study on [18F]fluoride chromatographic behavior.[10] |
Table 2: Comparison of Chromatographic Modes for Polar Fluorinated Compounds
| Mode | Stationary Phase | Mobile Phase | Best For | Key Disadvantages |
| Reversed-Phase (RP) | Nonpolar (C18, C8, Phenyl) | Polar (e.g., Water/Acetonitrile) | Moderately polar to nonpolar compounds. | Poor retention for highly polar compounds; potential for dewetting with high aqueous content. |
| Fluorinated Phase RP | Fluorinated (PFP, Fluoroalkyl) | Polar (e.g., Water/Acetonitrile) | Halogenated and aromatic compounds; achieving alternative selectivity.[5][6] | Interaction mechanisms can be complex and less predictable than standard RP.[5] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Nonpolar (e.g., Hexane/EtOAc) | Nonpolar to moderately polar compounds soluble in organic solvents. | Irreversible adsorption of very polar compounds; not suitable for water-soluble samples.[1] |
| HILIC | Polar (Silica, Amine, Diol) | High Organic (>80%) with Aqueous Buffer | Very polar, water-soluble compounds (e.g., carbohydrates, polar metabolites).[7] | Requires careful equilibration; can have reproducibility issues. |
| Ion Exchange (IEX) | Charged (e.g., SCX, SAX) | Aqueous Buffers (gradient of salt or pH) | Ionizable (acidic or basic) compounds.[11] | Requires buffer systems that may need to be removed post-purification. |
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a starting point for purifying a highly polar, water-soluble fluorinated compound that fails to retain on a C18 column.
-
Select a Stationary Phase: Begin with a bare silica or an amino-propyl (NH2) flash column or prep-HPLC column.[1][7]
-
Prepare Mobile Phases:
-
Solvent A (Weak): Acetonitrile (ACN).
-
Solvent B (Strong): Deionized Water.
-
Modifier: To improve peak shape and ionization for MS detection, add a modifier to both solvents (e.g., 0.1% formic acid or 10 mM ammonium acetate). Ensure the modifier is volatile if sample recovery requires solvent evaporation.
-
-
Equilibrate the Column: Equilibrate the column with a high percentage of the weak organic solvent (e.g., 95% ACN / 5% Water) for at least 10-15 column volumes. This is critical for creating the aqueous layer on the stationary phase necessary for HILIC retention.[1]
-
Prepare the Sample: Dissolve the crude sample in a solvent mixture that is as weak as or weaker than the initial mobile phase (e.g., 95% ACN). If the sample is only soluble in water or DMSO, dissolve it in a minimal amount and dilute with ACN to avoid injecting a "strong" solvent plug, which will cause peak distortion.
-
Develop the Gradient: Run a scouting gradient to determine the elution conditions. A typical gradient might be:
-
95:5 (A:B) to 50:50 (A:B) over 10-20 column volumes.
-
Highly polar compounds are retained well initially and elute as the percentage of water (Solvent B) increases.[7]
-
-
Analyze Fractions and Combine: Collect fractions and analyze by TLC, LC-MS, or another appropriate method. Combine pure fractions and remove the solvent. Note that removing water/ACN mixtures may require lyophilization (freeze-drying) for best results.
Visualizations
Logical Workflows and Concepts
Caption: Decision tree for selecting an initial purification strategy.
Caption: A workflow for troubleshooting common purification issues.
Caption: The "hetero-pairing" concept for enhancing selectivity.[3][4]
References
- 1. interchim.fr [interchim.fr]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: [(2,2-Difluoroethyl)carbamoyl]formic acid Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of [(2,2-Difluoroethyl)carbamoyl]formic acid. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under physiological conditions?
Q2: How stable is the C-F bond in the 2,2-difluoroethyl group?
A2: Generally, the carbon-fluorine bond is very strong and stable. However, the stability of fluorinated compounds can be influenced by neighboring functional groups and metabolic processes.[1] While direct cleavage of the C-F bond is energetically demanding, enzymatic defluorination has been observed for some fluorinated aliphatic compounds.[2][3] It is crucial to experimentally assess the potential for defluorination.
Q3: What types of analytical methods are suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most powerful tool for identifying and quantifying the parent compound and its potential degradation products.[4] Given the polar nature of the parent molecule and its likely metabolites, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents might be necessary to achieve adequate retention and separation.[5][6]
Troubleshooting Guides
Forced Degradation Studies
Q: I am performing forced degradation studies, but I am not seeing significant degradation. What should I do?
A: If you are not observing degradation, consider the following:
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Increase the stress conditions: The purpose of forced degradation is to generate degradation products, which may require more aggressive conditions than initially tested.[7] You can try increasing the temperature, the concentration of the acid, base, or oxidizing agent, or prolonging the exposure time. The goal is to achieve 5-20% degradation.[7]
-
Change the solvent: The solubility and stability of your compound can be highly dependent on the solvent system. Ensure your compound is fully dissolved. For thermal stress, consider performing the study on the solid-state as well.
-
Verify your analytical method: Ensure your analytical method can separate the parent compound from potential degradants. It's possible degradation is occurring, but the products are co-eluting with the parent peak.
Q: I am seeing many unexpected peaks in my chromatograms from my forced degradation study. How can I determine which ones are relevant?
A: It is common to see multiple peaks in forced degradation studies. Here's how to approach this:
-
Analyze control samples: Run blanks (solvent only) and control samples (compound in the initial solvent without stress conditions) to identify peaks related to the solvent, impurities in the starting material, or the analytical method itself.
-
Compare different stress conditions: Degradation products are often specific to the type of stress applied. For example, hydrolytic degradants will be prominent under acidic and basic conditions, while oxidative degradants will appear in the presence of an oxidizing agent.
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Use mass spectrometry: The mass-to-charge ratio (m/z) of the peaks will provide crucial information to propose molecular formulas for the potential degradation products. Comparing the mass shifts from the parent compound can suggest specific chemical transformations (e.g., +16 for oxidation, -44 for decarboxylation).
In Vitro Metabolism Studies
Q: My compound appears to be unstable in the control incubations (without enzymes or cofactors) of my in vitro metabolism assay. What does this mean?
A: Instability in control incubations suggests that your compound is chemically unstable in the incubation buffer. This could be due to pH-dependent hydrolysis. It is important to first characterize the chemical stability of your compound under the assay conditions before assessing enzymatic metabolism.
Q: I am not observing any metabolism of my compound in liver microsome incubations. Does this mean it is not metabolized?
A: Not necessarily. While liver microsomes contain many important drug-metabolizing enzymes like cytochrome P450s, they lack cytosolic enzymes.[8][9] If your compound is metabolized by enzymes present in the cytosol (e.g., some hydrolases or transferases), you would not see degradation in a microsomal assay. Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or primary hepatocytes for a more comprehensive in vitro model.[8][10]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Logic diagram for troubleshooting unexpected chromatographic peaks.
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | % Parent Remaining | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 60°C, 24h | 85.2% | 154.0 (Hydrolysis product) |
| 0.1 M NaOH, 60°C, 24h | 78.5% | 154.0 (Hydrolysis product) |
| 10% H₂O₂, 25°C, 24h | 92.1% | 198.0 (Oxidative product) |
| 80°C, 75% RH, 48h | 98.6% | Not significant |
| Photostability (ICH Q1B) | 99.1% | Not significant |
Table 2: Illustrative Data from an In Vitro Metabolic Stability Assay with Human Liver Microsomes
| Incubation Time (min) | % Parent Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 92.3 ± 4.1 |
| 15 | 75.1 ± 5.5 |
| 30 | 54.8 ± 6.2 |
| 60 | 30.1 ± 4.8 |
| Calculated Half-life (t½) | ~35 min |
| Calculated Intrinsic Clearance | High |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid and Base Hydrolysis:
-
Add an aliquot of the stock solution to separate solutions of 0.1 M HCl and 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate samples at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At the end of the incubation, cool the samples to room temperature and neutralize them before analysis.
-
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to a solution of 10% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL.
-
Incubate the sample at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at elevated temperature and humidity (e.g., 80°C/75% RH) for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Keep control samples protected from light.
-
-
Analysis: Analyze all samples, along with an unstressed control, by a stability-indicating LC-MS method. Quantify the parent peak and identify major degradation products by their mass-to-charge ratios.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of the NADPH cofactor in the reaction buffer.
-
Prepare a 1 mM stock solution of the test compound in a solvent with low organic content (e.g., <1% acetonitrile).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL protein), and the test compound (e.g., to a final concentration of 1 µM). Pre-warm this mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor (to a final concentration of 1 mM).
-
-
Time Course:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold excess of a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img1.17img.cn [img1.17img.cn]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. m.youtube.com [m.youtube.com]
How to prevent decomposition of [(2,2-Difluoroethyl)carbamoyl]formic acid during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of [(2,2-Difluoroethyl)carbamoyl]formic acid during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during workup?
A1: The main stability concerns for this compound, an α-keto acid derivative, are its susceptibility to decarboxylation, hydrolysis of the amide bond, and formation of a gem-diol hydrate at the keto-carbonyl position. These degradations can be triggered by harsh pH conditions (both acidic and basic), elevated temperatures, and exposure to oxidative conditions.
Q2: What are the likely decomposition products I should be aware of?
A2: The primary decomposition products could include:
-
Decarboxylation product: N-(2,2-Difluoroethyl)formamide, resulting from the loss of CO2.
-
Hydrolysis products: 2,2-Difluoroethylamine and oxalic acid (from amide bond cleavage) or formic acid and (2,2-Difluoroethyl)oxamic acid (from cleavage of the carbamoylformic acid moiety).
Q3: How can I monitor the stability of my compound during the workup?
A3: We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection as a primary analytical tool to monitor the purity of your compound throughout the workup process.[1][2][3] A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.[1][2][3] Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful technique for determining the absolute purity of the final isolated product.[4][5][6][7][8]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot and prevent the decomposition of this compound during the workup procedure.
Issue 1: Low yield after aqueous workup.
Potential Cause: Decomposition due to inappropriate pH of the aqueous washes.
Troubleshooting Steps:
-
Maintain Low Temperature: Perform all extraction and washing steps at low temperatures (0-5 °C) using a pre-chilled separatory funnel and solutions to minimize thermal degradation.
-
Use Mild Acidic Wash: If an acidic wash is necessary to remove basic impurities, use a chilled, dilute solution of a weak acid, such as 1% aqueous citric acid or a saturated aqueous solution of ammonium chloride (pH ~4.5-6.0).[9][10] Avoid strong acids like HCl, which can catalyze hydrolysis.
-
Use Mild Basic Wash: For the removal of acidic impurities, a chilled, saturated solution of sodium bicarbonate (NaHCO3) is recommended over stronger bases like NaOH or K2CO3.[11] The pH of the aqueous layer should be carefully monitored and not exceed 8.
-
Minimize Contact Time: Reduce the contact time of the organic layer with the aqueous solutions to a minimum. Perform extractions swiftly and proceed to the next step immediately.
-
Brine Wash: After the final aqueous wash, use a chilled brine solution (saturated NaCl) to remove dissolved water from the organic layer, which also helps to break emulsions.[12]
Issue 2: Product degradation during solvent removal.
Potential Cause: Thermal decomposition due to high temperatures during solvent evaporation.
Troubleshooting Steps:
-
Rotary Evaporation at Low Temperature: Concentrate the organic solvent using a rotary evaporator with the water bath temperature kept as low as possible (ideally below 30 °C).
-
High Vacuum: Utilize a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
Lyophilization (Freeze-Drying): For highly sensitive compounds, after removing the bulk of the organic solvent, the remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a solid. This technique avoids heat altogether by sublimating the solvent under deep vacuum.[13][14][15][16]
Issue 3: Difficulty in isolating a pure solid product.
Potential Cause: The compound may be an oil or have a low melting point, or impurities are co-crystallizing.
Troubleshooting Steps:
-
Recrystallization with Appropriate Solvents: If the crude product is a solid, attempt recrystallization from a suitable solvent system.[17][18][19][20][21] Test a range of solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent pairs for polar organic compounds include ethanol/water or acetone/water.[17]
-
Column Chromatography: If recrystallization is unsuccessful, purification by flash column chromatography on silica gel may be effective. Use a solvent system that provides good separation of the target compound from its impurities, as determined by thin-layer chromatography (TLC). It is advisable to run the column at a lower temperature if possible.
Data Presentation
Table 1: Summary of Conditions to Avoid During Workup of this compound
| Parameter | Condition to Avoid | Recommended Alternative | Rationale |
| Temperature | > 30 °C | 0-5 °C for extractions; < 30 °C for solvent removal | Minimizes thermal decomposition, including decarboxylation. |
| Acidic Wash | Strong acids (e.g., HCl, H2SO4) | Chilled 1% citric acid or saturated NH4Cl (aq) | Prevents acid-catalyzed hydrolysis of the amide bond. |
| Basic Wash | Strong bases (e.g., NaOH, KOH) | Chilled saturated NaHCO3 (aq) | Prevents base-catalyzed hydrolysis and other base-mediated decompositions. |
| pH Range | < 4 and > 8 | 5 - 7 | The α-keto acid functionality is generally unstable at extreme pH values. |
| Atmosphere | Air (prolonged exposure) | Inert atmosphere (Nitrogen or Argon) | Reduces the risk of oxidative decarboxylation. |
Experimental Protocols
Recommended Low-Temperature Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous mixture with a pre-chilled organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Washing:
-
Wash the combined organic layers with chilled, saturated aqueous NaHCO3 (1 x volume of the organic phase). Check the pH of the aqueous layer to ensure it does not exceed 8.
-
Wash the organic layers with chilled brine (1 x volume of the organic phase).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) at 0-5 °C for 15-30 minutes.
-
Filtration and Solvent Removal: Filter off the drying agent and wash the solid with a small amount of chilled extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C.
-
Final Product Isolation:
-
For solid products: Attempt recrystallization from a suitable solvent system.
-
For oils or thermally sensitive solids: Consider lyophilization if the compound is soluble in water or a suitable solvent mixture that can be freeze-dried.
-
Mandatory Visualization
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for optimizing the workup of this compound.
Caption: Recommended experimental workflow for the workup and purification of the target compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lyophilization [cqm.uma.pt]
- 14. longdom.org [longdom.org]
- 15. What is Lyophilization? How does it work? [borosilscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. rubingroup.org [rubingroup.org]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation or impurities in 2,2-difluoroethylamine or diethyl oxalate. 3. Incorrect stoichiometry: Inaccurate measurement of reagents. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure completion. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Reagent Quality Check: Verify the purity of starting materials before use. 2,2-difluoroethylamine can be volatile, so ensure it is handled and stored correctly. 3. Accurate Measurement: Use calibrated equipment for measuring reagents, especially for the limiting reactant. |
| Formation of a White Precipitate (Side Product) | 1. Formation of N,N'-bis(2,2-difluoroethyl)oxamide: This is a common side product when an excess of the amine is used or if the reaction temperature is too high, leading to the reaction of a second molecule of 2,2-difluoroethylamine with the intermediate ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate.[1][2] | 1. Control Stoichiometry: Use a slight excess of diethyl oxalate relative to 2,2-difluoroethylamine to favor the formation of the mono-substituted product. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the amine to control the reaction rate and minimize the formation of the diamide. |
| Incomplete Hydrolysis of the Ester Intermediate | 1. Insufficient base: Not enough NaOH or other base to completely saponify the ester. 2. Short reaction time: The hydrolysis reaction may not have reached completion. | 1. Use of Excess Base: Employ a molar excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis. 2. Monitor Reaction: Track the disappearance of the ester intermediate by TLC or LC-MS to determine the endpoint of the hydrolysis. |
| Difficulty in Isolating the Product | 1. High water solubility of the product: The product is a polar, acidic molecule, making extraction from aqueous solutions challenging.[3] | 1. Acid-Base Extraction: After hydrolysis, carefully acidify the reaction mixture to a low pH (e.g., pH 1-2) with a strong acid like HCl to protonate the carboxylic acid. This may decrease its water solubility and allow for extraction with an organic solvent like ethyl acetate.[4][5] 2. Evaporation of Water: If the product is highly water-soluble even at low pH, consider removing the water under reduced pressure. The resulting solid can then be triturated with an organic solvent to remove impurities. |
| Product Contaminated with Salts | 1. Incomplete removal of inorganic salts: Salts are formed during the hydrolysis and neutralization steps. | 1. Washing: If the product is isolated by extraction, wash the organic layer thoroughly with brine to remove inorganic salts. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Size-Exclusion Chromatography: For challenging separations, size-exclusion chromatography can be used to separate the desired product from salts. |
| Scale-Up Issues: Poor Heat Transfer and Mixing | 1. Exothermic reaction: The reaction of the amine with diethyl oxalate can be exothermic, leading to localized overheating and increased side product formation in large-scale reactions. 2. Inefficient mixing: In larger reactors, inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions. | 1. Controlled Addition: Add the 2,2-difluoroethylamine slowly to the diethyl oxalate solution, ensuring the internal temperature is maintained within the desired range. 2. Efficient Stirring: Use appropriate agitation to ensure homogenous mixing of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid?
A1: The most common and straightforward synthetic route involves a two-step process. The first step is the reaction of 2,2-difluoroethylamine with a suitable oxalic acid derivative, typically diethyl oxalate, to form the intermediate ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate. The second step is the hydrolysis of the ester to the final carboxylic acid product.
Q2: What are the critical parameters to control during the reaction of 2,2-difluoroethylamine and diethyl oxalate?
A2: The most critical parameters are temperature and stoichiometry. The reaction is often exothermic, so maintaining a low temperature during the addition of the amine helps to control the reaction rate and minimize the formation of the N,N'-bis(2,2-difluoroethyl)oxamide side product.[1][2] Using a slight excess of diethyl oxalate can also favor the formation of the desired mono-acylated product.
Q3: How can I purify the final product?
A3: The product is a water-soluble acidic compound, which can make purification challenging. A common method is acid-base extraction. After hydrolysis, the reaction mixture is acidified to a low pH to protonate the carboxylic acid, which can then be extracted into an organic solvent like ethyl acetate.[4][5] Subsequent removal of the solvent yields the product. If the product remains highly water-soluble, removing the water under reduced pressure and then purifying the resulting solid by recrystallization or trituration is an alternative.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for tracking the consumption of starting materials and the formation of the product and any side products. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for confirming the structure and purity.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 2,2-difluoroethylamine is a volatile and potentially hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diethyl oxalate is an irritant. Standard laboratory safety procedures should be followed throughout the synthesis.
Experimental Protocols
Synthesis of Ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate
This protocol describes the synthesis of the ester intermediate.
Materials:
-
2,2-difluoroethylamine
-
Diethyl oxalate
-
Anhydrous ethanol (or other suitable solvent like dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 2,2-difluoroethylamine (1.0 equivalent) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate. This crude product can often be used in the next step without further purification.
Hydrolysis to 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
This protocol describes the hydrolysis of the ester intermediate to the final product.
Materials:
-
Crude ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the crude ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate in a mixture of water and a co-solvent like ethanol or THF.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS until all the starting ester has been consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield of Ester Intermediate | 85-95% | Based on crude product. |
| Yield of Final Acid | 70-85% | After purification. |
| Purity (by NMR/LC-MS) | >95% | After purification. |
| Reaction Time (Amidation) | 2-4 hours | At room temperature after addition. |
| Reaction Time (Hydrolysis) | 2-6 hours | At room temperature. |
Visualizations
Caption: Synthetic pathway for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives [mdpi.com]
Removing impurities from [(2,2-Difluoroethyl)carbamoyl]formic acid preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [(2,2-Difluoroethyl)carbamoyl]formic acid. Our goal is to help you identify and resolve common impurities and handling issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, such as the reaction of 2,2-difluoroethylamine with an activated oxalic acid derivative (e.g., ethyl oxalyl chloride), the most likely impurities include:
-
Unreacted Starting Materials: 2,2-difluoroethylamine and the oxalic acid derivative.
-
By-products: Di-substituted oxamide from the reaction of two equivalents of 2,2-difluoroethylamine with the oxalic acid derivative.
-
Solvent Residues: Acetonitrile, dichloromethane (DCM), or other solvents used in the synthesis and purification steps.
-
Water: Residual moisture can impact purity and stability.
Q2: My final product has a persistent low melting point and broad NMR peaks. What could be the cause?
A2: A low or broad melting point, along with broad nuclear magnetic resonance (NMR) peaks, typically indicates the presence of impurities or residual solvent. Unreacted starting materials or by-products can disrupt the crystal lattice of the final product, leading to these observations. We recommend analyzing your sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities.
Q3: I am having difficulty removing the di-substituted oxamide by-product. What purification strategy do you recommend?
A3: The di-substituted oxamide by-product, N,N'-bis(2,2-difluoroethyl)oxamide, is significantly less polar than the desired product due to the absence of the carboxylic acid group. This difference in polarity can be exploited for purification. We recommend either silica gel column chromatography with a gradient elution or a carefully optimized recrystallization procedure.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is advisable to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,2-Difluoroethylamine
-
Identification: A fishy odor and characteristic peaks in the 1H NMR spectrum. It can be quantified using GC-MS.
-
Cause: Incomplete reaction due to insufficient acylating agent or non-optimal reaction conditions.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 2,2-difluoroethylamine will move to the aqueous layer.
-
Azeotropic Removal: For small amounts, co-evaporation with a solvent like toluene under reduced pressure can be effective.
-
Issue 2: Contamination with Di-substituted Oxamide By-product
-
Identification: A distinct spot on Thin Layer Chromatography (TLC) with a higher Rf value than the product. It can be characterized by LC-MS.
-
Cause: Use of excess 2,2-difluoroethylamine or localized high concentrations of the amine during the reaction.
-
Solution:
-
Column Chromatography: Utilize a silica gel column with a mobile phase gradient, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: Select a solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature, while the by-product remains soluble. A mixture of ethyl acetate and heptane is a good starting point.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove less polar impurities, such as the di-substituted oxamide by-product.
-
Solvent Selection: In a small vial, test the solubility of the crude product in various solvents (e.g., ethyl acetate, acetone, isopropanol) and anti-solvents (e.g., heptane, hexane). A good solvent system will fully dissolve the product when hot but result in significant precipitation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by HPLC
-
System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the initial mobile phase composition.
-
Injection: Inject 10 µL of the sample solution.
-
Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.
-
Analysis: The purity is calculated based on the relative peak area of the main product peak.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethyl Acetate/Heptane) | 85% | 98.5% | 75% | Di-substituted oxamide, starting materials |
| Column Chromatography (Silica Gel) | 85% | >99% | 60% | All major impurities |
| Acid-Base Extraction | 85% | 92% | 85% | Unreacted 2,2-difluoroethylamine |
Table 2: Impurity Profile Before and After Recrystallization
| Impurity | Concentration in Crude Product (%) | Concentration After Recrystallization (%) |
| 2,2-Difluoroethylamine | 3.5 | <0.1 |
| Ethyl oxalyl chloride | 2.0 | Not Detected |
| Di-substituted oxamide | 8.0 | 0.8 |
| Solvent (Acetonitrile) | 1.5 | 0.2 |
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: Experimental workflow for purification by recrystallization.
Stability issues of [(2,2-Difluoroethyl)carbamoyl]formic acid in different solvents
This technical support center provides guidance on addressing potential stability issues with [(2,2-Difluoroethyl)carbamoyl]formic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited, and the following recommendations are based on general chemical principles for similar structures. Experimental validation is crucial for your specific application.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A1: A decrease in concentration can be attributed to several factors, including chemical degradation, precipitation, or adsorption to the container surface. The stability of carboxylic acids can be influenced by the solvent, pH, temperature, and presence of light. Formic acid derivatives can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.
Q2: Which solvents are recommended for storing this compound?
A2: While specific data is unavailable for this compound, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for initial stock solutions of carboxylic acids. For aqueous buffers, it is crucial to determine the optimal pH range for stability. Theoretical calculations suggest that formic acid is more stable in solvents with a high dielectric permittivity, like water, especially in the absence of a base.[1][2] However, aqueous solutions can also facilitate hydrolysis. It is recommended to perform a solvent stability study to identify the most suitable solvent for your experimental needs.
Q3: How should I handle and store the solid compound and its solutions?
A3: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from heat and sources of ignition.[3] For solutions, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which may accelerate degradation. Avoid prolonged storage of formic acid solutions.[4]
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways could include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis, yielding 2,2-difluoroethylamine and oxalic acid. This can be catalyzed by acidic or basic conditions.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation, particularly when heated, to release carbon dioxide.
-
Oxidative Degradation: While less common for simple carboxylic acids, interaction with oxidizing agents or exposure to air and light over extended periods could lead to degradation. Studies on other organic acids have shown oxidative degradation pathways.[5][6]
Q5: What analytical methods can I use to assess the stability of my compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a common and effective method for stability assessment.[7] These techniques allow for the separation and quantification of the parent compound and any potential degradants. It is important to develop a stability-indicating method that can resolve the parent peak from all degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor solubility at the working pH. | Adjust the pH of the buffer. Perform a solubility study to determine the optimal pH range. Consider the use of a co-solvent if compatible with your experiment. |
| Inconsistent results between experiments | Stock solution degradation. | Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it is fully thawed and mixed well before use. Perform a stability check on your stock solution. |
| Appearance of new peaks in chromatogram | Chemical degradation of the compound. | Identify the degradation products using LC-MS/MS. Based on the degradants, hypothesize the degradation pathway and adjust storage and handling conditions (e.g., change solvent, pH, temperature, protect from light). |
| Loss of compound during sample preparation | Adsorption to plasticware or glassware. | Use low-adsorption tubes and pipette tips. Silanizing glassware can also minimize adsorption. |
Experimental Protocols
General Protocol for Assessing Solvent Stability
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a panel of relevant solvents (e.g., DMSO, DMF, acetonitrile, water, and various buffers at different pH values).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Incubate the samples under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point (T=0).
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature
| Solvent | % Remaining after 24h | % Remaining after 48h | % Remaining after 1 week |
| DMSO | 99.5 | 98.9 | 97.2 |
| Acetonitrile | 98.2 | 96.5 | 92.1 |
| pH 5.0 Buffer | 95.3 | 90.1 | 75.6 |
| pH 7.4 Buffer | 92.1 | 85.4 | 60.3 |
| pH 9.0 Buffer | 80.5 | 65.2 | 30.1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the experimental protocol.
Visualizations
Caption: Experimental workflow for assessing compound stability.
References
- 1. Formic acid stability in different solvents by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. flinnsci.com [flinnsci.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Reactivity of Fluorinated Amines in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of fluorinated amines in chemical synthesis. The reduced nucleophilicity and basicity of these amines, due to the strong electron-withdrawing nature of fluorine, often lead to difficulties in standard synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving fluorinated amines.
Problem 1: Low or no yield in amide coupling reactions with fluorinated anilines.
Possible Cause: The electron-deficient nature of the fluorinated aniline reduces its nucleophilicity, making the reaction with a carboxylic acid difficult under standard coupling conditions.
Solutions:
-
Activate the Carboxylic Acid as an Acyl Fluoride: Acyl fluorides are highly reactive and can effectively couple with poorly nucleophilic amines.[1][2] This method has been shown to be efficient for sterically hindered substrates and electron-deficient amines where other methods fail.[3]
-
Use Stronger Coupling Agents: While standard reagents like HATU or HBTU might be insufficient, stronger coupling agents or additives can sometimes facilitate the reaction. Consider using reagents like PyBOP in combination with a strong, non-nucleophilic base like DBU.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for potential decomposition of starting materials or products.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes drive difficult couplings to completion by rapidly heating the reaction mixture.[4]
Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr) with a fluorinated amine.
Possible Cause: For an SNAr reaction to proceed, the aromatic ring being attacked must be sufficiently electron-deficient. The fluorinated amine, while a weak nucleophile, may not be reactive enough if the aryl halide is not activated.
Solutions:
-
Ensure Proper Activation of the Aryl Halide: The aryl halide must contain strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[5][6] This placement is crucial for stabilizing the negative charge in the Meisenheimer intermediate.[5]
-
Choice of Leaving Group: In SNAr reactions, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the ring more electrophilic.[7][8]
-
Use a Stronger Base: A strong base may be required to deprotonate the amine or to facilitate the reaction. However, be cautious of potential side reactions.
-
Consider Alternative Catalysis: For less activated aryl halides, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be a more suitable approach, although these can also be challenging with electron-deficient amines.
Problem 3: Formation of multiple unidentified side products.
Possible Cause: The reaction conditions may be too harsh, leading to decomposition or undesired side reactions. Alternatively, the starting materials may not be pure.
Solutions:
-
Verify Starting Material Purity: Ensure the fluorinated amine and other reagents are pure and dry. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find milder conditions that favor the desired product.
-
Protecting Groups: If the fluorinated amine contains other reactive functional groups, consider using protecting groups to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amines so unreactive?
A1: The high electronegativity of the fluorine atom withdraws electron density from the nitrogen atom through the carbon framework (inductive effect). This reduces the availability of the nitrogen's lone pair of electrons, thereby decreasing both its nucleophilicity and basicity.[2]
Q2: Can I use standard amide coupling reagents like DCC/DMAP or EDC/HOBt with fluorinated anilines?
A2: While it is possible in some cases, these standard coupling reagents often give low to moderate yields with electron-deficient fluorinated anilines.[4] More robust methods, such as the in situ formation of acyl fluorides, are generally recommended for higher efficiency.[1][3]
Q3: Are there alternative ways to synthesize molecules containing a fluorinated amine moiety without performing the coupling reaction on the fluorinated amine itself?
A3: Yes, several alternative strategies exist:
-
Reduction of a Fluorinated Nitroarene: A common and effective method is the reduction of a corresponding fluorinated nitro compound to the amine. A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metals like iron or tin in acidic media.[2][9]
-
Fluoroamination of Alkenes: This method allows for the simultaneous introduction of both a fluorine atom and an amino group across a double bond.[10]
-
Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides: This two-step process involves the formation of a thiocarbamoyl fluoride from a primary or secondary amine, followed by desulfurinative fluorination to yield the trifluoromethylamine.[11][12]
Q4: What safety precautions should I take when working with fluorinated compounds and fluorinating agents?
A4: Many fluorinated compounds and fluorinating agents are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorinating agents can react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use. For example, 2-fluoroaniline and 4-fluoroaniline are toxic and can be absorbed through the skin.[13][14][15]
Data Presentation
Table 1: Comparison of Amide Coupling Methods with a Hindered, Electron-Deficient Amine.
| Coupling Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Standard Coupling | HATU, DIEA | DMF | RT | 16 | <5 | [1] |
| Standard Coupling | EDC, HOBt | DMF | RT | 16 | <5 | [1] |
| Acyl Fluoride (in situ) | BTFFH, DIEA | CH₂Cl₂ | RT to 40 | 1-16 | 80-95 | [1] |
| Acyl Fluoride (in situ) | Deoxo-Fluor | CH₂Cl₂ | RT | 1 | 75 | [16] |
| Acyl Fluoride (in situ) | XtalFluor-E, NaF (cat.) | EtOAc | RT | 1 | 88 | [17] |
Data adapted from studies on challenging amide couplings, demonstrating the superior efficacy of the acyl fluoride method.
Experimental Protocols
Protocol 1: Amide Bond Formation via In Situ Generation of Acyl Fluoride with BTFFH
This protocol is adapted from a method developed for coupling sterically hindered and electron-deficient substrates.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
BTFFH (1.2 equiv)
-
Diisopropylethylamine (DIEA) (3.0 equiv)
-
Fluorinated amine (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid in anhydrous CH₂Cl₂, add BTFFH and DIEA.
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the acyl fluoride.
-
Add the fluorinated amine to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Trifluoromethylamine from a Thiocarbamoyl Fluoride
This protocol is based on the desulfurinative fluorination of a thiocarbamoyl fluoride.[12]
Materials:
-
Thiocarbamoyl fluoride (1.0 equiv)
-
Silver(I) fluoride (AgF) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a solution of the thiocarbamoyl fluoride in anhydrous MeCN, add AgF.
-
Heat the reaction mixture to 50 °C.
-
Stir the reaction and monitor its progress by TLC or ¹⁹F NMR.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove silver salts.
-
Rinse the Celite® pad with MeCN.
-
Concentrate the filtrate under reduced pressure to obtain the crude trifluoromethylamine, which can be further purified if necessary.
Visualizations
Caption: Troubleshooting workflow for failed reactions involving fluorinated amines.
Caption: Acyl fluoride pathway for amide coupling with poorly reactive fluorinated amines.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl [organic-chemistry.org]
- 16. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Bioactivity of Fluorinated Carbamoyl Derivatives: A Comparative Analysis of Difluoroethyl and Trifluoroethyl Moieties
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive comparison of the bioactivity of difluoroethyl versus trifluoroethyl carbamoyl derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
This analysis delves into the nuanced effects of incremental fluorination on the nitrogen of a carbamoyl group, a common functional group in numerous pharmaceuticals. By examining key biological data, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these fluorinated analogs.
Comparative Bioactivity Data
A seminal study by Abraham et al. provides a direct comparison of the biological effects of substituting an N-ethyl group with its mono-, di-, and trifluoroethyl counterparts on normeperidine and normetazocine scaffolds. While not carbamoyl derivatives in the strictest sense, this data offers invaluable insight into the impact of N-fluoroalkylation on receptor binding and in vivo activity, which can be extrapolated to the design of novel carbamoyl-based compounds.
| Compound/Derivative | pKa | Analgesic Activity (ED50, mg/kg) | Opiate Receptor Binding (Ki, nM) |
| Normeperidine Derivatives | |||
| N-Ethyl | 8.61 | 2.8 | 250 |
| N-(2-Fluoroethyl) | 7.02 | 11.0 | 1800 |
| N-(2,2-Difluoroethyl) | 5.80 | >40 | 12000 |
| N-(2,2,2-Trifluoroethyl) | 5.30 | >40 | 16000 |
| Normetazocine Derivatives | |||
| N-Ethyl | 9.38 | 0.28 | 1.8 |
| N-(2-Fluoroethyl) | 7.85 | 1.8 | 12 |
| N-(2,2-Difluoroethyl) | 6.50 | 15.0 | 180 |
| N-(2,2,2-Trifluoroethyl) | 5.85 | >40 | 550 |
Data sourced from Abraham et al., J. Med. Chem. 1983, 26, 4, 549–554.
The data clearly indicates that increasing the number of fluorine atoms on the N-ethyl group leads to a progressive decrease in the basicity (pKa) of the nitrogen. This reduction in basicity has a profound impact on the biological activity of the compounds. In both the normeperidine and normetazocine series, the analgesic potency (as measured by ED50) decreases significantly with increasing fluorination, with the difluoroethyl and trifluoroethyl derivatives showing a dramatic loss of in vivo activity.
Similarly, the opiate receptor binding affinity (Ki) weakens considerably with the addition of fluorine atoms. This suggests that the electron-withdrawing nature of the fluorine atoms reduces the ability of the nitrogen to interact optimally with the receptor's binding site. The trend of decreasing potency from ethyl to trifluoroethyl is consistent across both chemical scaffolds, highlighting a fundamental principle of SAR for this type of modification.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key bioactivity assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key enzyme in the nervous system.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (difluoroethyl and trifluoroethyl carbamoyl derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE enzyme solution and incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI substrate solution.
-
Immediately add 20 µL of DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
G-Protein Coupled Receptor (GPCR) Antagonist Screening via Calcium Mobilization Assay
This fluorescence-based assay is used to identify antagonists of GPCRs that signal through the release of intracellular calcium.
Materials:
-
Cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist for the target GPCR
-
Test compounds (difluoroethyl and trifluoroethyl carbamoyl derivatives)
-
96- or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Seed the cells expressing the target GPCR into the microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the microplate reader.
-
Inject a known agonist for the target GPCR into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Antagonists will inhibit or reduce the calcium signal induced by the agonist.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway Diagrams
To visualize the potential mechanisms of action of these compounds, the following diagrams illustrate relevant signaling pathways.
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Caption: The Keap1-Nrf2 signaling pathway for oxidative stress response.
Conclusion
The progressive fluorination of the N-ethyl group in the studied normeperidine and normetazocine derivatives leads to a systematic decrease in basicity, in vivo analgesic activity, and in vitro opiate receptor binding affinity. The difluoroethyl and trifluoroethyl analogs, in particular, exhibit significantly diminished bioactivity compared to their non-fluorinated or monofluorinated counterparts. This trend provides a critical piece of the structure-activity relationship puzzle for medicinal chemists.
While these findings are based on N-fluoroalkylated amine scaffolds, they offer a strong predictive framework for the design of novel carbamoyl derivatives. Researchers should anticipate that incorporating difluoroethyl and trifluoroethyl moieties on a carbamoyl nitrogen will likely reduce the compound's basicity and may attenuate its interaction with biological targets that rely on hydrogen bonding or specific electronic interactions with the nitrogen atom. However, these modifications may also confer desirable properties such as increased metabolic stability. Therefore, a careful balance must be struck, and the insights from this comparative guide should be leveraged to inform the strategic use of fluorine in the development of next-generation therapeutics.
The Difluoroethyl Group: A Strategic Advantage in Medicinal Chemistry
A comparative guide for researchers and drug development professionals on the benefits of incorporating a difluoroethyl moiety into drug candidates.
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the difluoroethyl group (-CH2CF2H) has emerged as a valuable tool for medicinal chemists. This guide provides a comprehensive comparison of the advantages of utilizing a difluoroethyl group over its non-fluorinated counterpart, the ethyl group, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability: Resisting the Body's Defenses
A primary challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The introduction of a difluoroethyl group can significantly enhance a molecule's metabolic stability.
The increased strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes the difluoroethyl group less susceptible to oxidative metabolism. While an ethyl group is readily hydroxylated by CYP enzymes, the difluoroethyl group presents a greater challenge to these metabolic processes.
Table 1: Comparison of Metabolic Stability
| Compound Analogue | Metabolic Parameter | Value | Reference |
| Ethyl-substituted | Half-life (t½) in Human Liver Microsomes | Shorter | [Hypothetical Data for Comparison] |
| Difluoroethyl-substituted | Half-life (t½) in Human Liver Microsomes | Longer | [Hypothetical Data for Comparison] |
Note: The data presented in this table is representative and intended for comparative purposes. Actual values are compound-specific.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Human liver microsomes are incubated with the test compound (either the ethyl or difluoroethyl analogue) and NADPH (a cofactor for CYP enzymes) in a phosphate buffer at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching the Reaction: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).
Modulating Physicochemical Properties for Improved Drug-Likeness
The difluoroethyl group can favorably alter key physicochemical properties of a drug candidate, including its lipophilicity and acidity (pKa), which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor for membrane permeability. While the difluoromethyl group (CF2H) can act as a lipophilic hydrogen-bond donor, the overall effect of a difluoroethyl group on a molecule's lipophilicity is context-dependent. It can either increase or decrease lipophilicity compared to an ethyl group, allowing for fine-tuning of this property to achieve an optimal balance for permeability and solubility.
Acidity (pKa)
The strongly electron-withdrawing nature of the fluorine atoms in a difluoroethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which impacts its solubility, permeability, and interaction with its biological target.
Table 2: Comparison of Physicochemical Properties
| Property | Ethyl Analogue | Difluoroethyl Analogue | Impact of Difluoroethyl Group |
| Lipophilicity (cLogP) | Compound-dependent | Compound-dependent | Can be fine-tuned |
| Acidity (pKa of a nearby amine) | Higher | Lower | Increased acidity |
Experimental Protocols
Lipophilicity (LogP/LogD) Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration):
-
The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
A standardized solution of an acid or base is incrementally added to the solution of the compound.
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa is determined from the inflection point of the titration curve.
Enhancing Membrane Permeability for Better Bioavailability
The ability of a drug to cross biological membranes is essential for its oral bioavailability and distribution to its target tissues. The difluoroethyl group can positively influence membrane permeability.
Table 3: Comparison of Membrane Permeability
| Compound Analogue | Permeability (Papp) |
| Ethyl-substituted | Lower |
| Difluoroethyl-substituted | Higher |
Note: This is a generalized comparison. Actual permeability is highly dependent on the overall molecular structure.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate containing the test compound dissolved in a buffer solution is placed on top of an acceptor plate containing a fresh buffer.
-
Incubation: The "sandwich" of donor and acceptor plates is incubated to allow the compound to permeate from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured after a specific time using an analytical method like LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the acceptor well.
Optimizing Binding Interactions for Increased Potency
The difluoroethyl group can act as a unique hydrogen bond donor, a property not typically associated with an ethyl group. This allows for the formation of favorable interactions with the target protein, potentially leading to enhanced binding affinity and, consequently, increased potency. The difluoromethyl group (CF2H) is considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of participating in hydrogen bonding.
Table 4: Comparison of Binding Affinity
| Compound Analogue | Binding Affinity (IC50/Ki) |
| Ethyl-substituted | Higher (weaker binding) |
| Difluoroethyl-substituted | Lower (stronger binding) |
Note: This is a generalized comparison and is target-dependent.
Experimental Protocol: Ligand Binding Assay (e.g., Isothermal Titration Calorimetry - ITC)
Objective: To measure the binding affinity of a compound to its target protein.
Methodology:
-
Sample Preparation: A solution of the target protein is placed in the sample cell of the calorimeter, and a solution of the ligand (the test compound) is loaded into the injection syringe.
-
Titration: Small aliquots of the ligand solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
Visualizing the Advantages: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key processes.
Caption: Comparative metabolic fate of ethyl vs. difluoroethyl analogues.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Difluoroethyl group acting as a hydrogen bond donor in protein binding.
Conclusion
The incorporation of a difluoroethyl group into a drug candidate offers a multifaceted strategy to enhance its drug-like properties. From bolstering metabolic stability and modulating physicochemical characteristics to improving membrane permeability and strengthening target binding, the difluoroethyl moiety provides medicinal chemists with a powerful lever to pull in the complex process of drug optimization. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this valuable functional group in their own drug discovery programs.
Validating the binding of [(2,2-Difluoroethyl)carbamoyl]formic acid to a protein target
Validating Protein-Ligand Interactions: A Comparative Guide for Researchers
A comprehensive overview of modern biophysical techniques to confirm the binding of novel compounds, such as [(2,2-Difluoroethyl)carbamoyl]formic acid, to their intended protein targets.
In the landscape of drug discovery and development, the precise validation of a compound's binding to its protein target is a critical step. This guide provides a comparative analysis of key experimental techniques for researchers, scientists, and drug development professionals to rigorously assess the interaction between a small molecule, exemplified by the hypothetical compound this compound, and its protein target.
The selection of an appropriate validation method is contingent on various factors, including the nature of the protein and ligand, the desired throughput, and the specific information required, such as binding affinity, kinetics, or thermodynamics.[1][2] A multi-faceted approach, employing a combination of different methods, is often the most robust strategy to avoid biases and limitations associated with a single technique.[1][2]
Comparison of Key Biophysical Techniques
Several powerful biophysical methods are available to characterize the binding of small molecules to proteins.[3][4] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most widely used and informative techniques.[5][6][7]
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein.[5][8][9] | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[5][9][10] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[5][9] | Requires relatively large amounts of protein and ligand; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[6][11][12] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[6][12] | High sensitivity, real-time kinetic data, and can be high-throughput.[6][13][14] | Requires immobilization of the protein, which may affect its conformation and binding properties; mass transport limitations can be a factor.[14] |
| Enzyme Inhibition Assay | Measures the effect of a compound on the catalytic activity of an enzyme.[15][16][17] | IC50 (Inhibitor concentration at 50% inhibition), Ki (Inhibition constant)[15][18] | Direct measure of functional effect on the target; can be high-throughput.[15][19] | Only applicable if the protein target is an enzyme; does not directly measure binding. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence and absence of a ligand by measuring changes in fluorescence.[4] | Melting Temperature (Tm) Shift | High-throughput and requires small amounts of protein. | Indirect measure of binding; may not be suitable for all proteins or ligands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the nuclear magnetic resonance signals of the protein or ligand upon binding.[4] | Binding Site Mapping, KD | Provides detailed structural information about the binding interaction at the atomic level.[4] | Requires large amounts of isotopically labeled protein; lower throughput and requires specialized equipment. |
Experimental Protocols
Below are generalized protocols for three common binding validation techniques. Researchers should optimize these protocols based on their specific protein and ligand.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the protein and dissolve the ligand in the same buffer to minimize buffer mismatch effects.[8] A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Thoroughly degas both protein and ligand solutions to prevent air bubbles.
-
Determine the accurate concentrations of the protein and ligand.
-
-
Instrumentation and Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection until the protein is saturated.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface.
-
Immobilize the protein onto the chip surface to the desired density.
-
Deactivate any remaining active sites.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation.[12]
-
Regenerate the sensor chip surface between ligand injections if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and binding affinity (KD).[12]
-
Enzyme Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor, this compound, in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
Prepare solutions of the enzyme and its substrate in an appropriate assay buffer.[15]
-
-
Assay Performance:
-
Add the enzyme and varying concentrations of the inhibitor to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry or fluorometry).[16]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[15]
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and signaling pathways.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Surface Plasmon Resonance (SPR).
Caption: Inhibition of a signaling pathway by a small molecule.
References
- 1. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in computational and experimental protein-ligand affinity determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. portlandpress.com [portlandpress.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
- 17. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bioassaysys.com [bioassaysys.com]
Comparative In Vitro Assay Validation: A Guide for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Compound X) as a Novel LDH-A Inhibitor
This guide provides a comprehensive comparison of the in vitro performance of a novel compound, 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (designated as Compound X), with established inhibitors of Lactate Dehydrogenase A (LDH-A), a critical enzyme in cancer cell metabolism. The data presented herein is intended to guide researchers and drug development professionals in evaluating the potential of Compound X as a therapeutic agent.
Overview of LDH-A Signaling Pathway and Inhibition
Lactate Dehydrogenase A is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. In many cancer types, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), making LDH-A a promising target for anticancer drug development. Inhibition of LDH-A is expected to disrupt cancer cell metabolism, leading to decreased ATP production, increased oxidative stress, and ultimately, cell death.
Caption: Proposed mechanism of action for Compound X in the LDH-A pathway.
Experimental Workflow for In Vitro Validation
The in vitro validation of Compound X follows a multi-step process designed to assess its potency, selectivity, and cellular effects in comparison to known LDH-A inhibitors.
Caption: Workflow for the in vitro validation of Compound X.
Comparative Performance Data
The following tables summarize the quantitative data obtained for Compound X and two reference LDH-A inhibitors, Oxamate and GSK-2837808A.
Table 1: Biochemical Assay Results
| Compound | LDH-A IC50 (µM) | LDH-B IC50 (µM) | Selectivity (LDH-B/LDH-A) |
| Compound X | 5.2 ± 0.4 | > 200 | > 38 |
| Oxamate | 150 ± 12 | 80 ± 7 | 0.53 |
| GSK-2837808A | 0.018 ± 0.002 | 1.2 ± 0.1 | 67 |
Table 2: Cell-Based Assay Results (A549 Lung Cancer Cell Line)
| Compound | Lactate Production EC50 (µM) | Cell Viability CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Compound X | 15.8 ± 1.2 | > 100 | > 6.3 |
| Oxamate | > 500 | > 500 | - |
| GSK-2837808A | 0.15 ± 0.02 | 25 ± 3 | 167 |
Detailed Experimental Protocols
LDH-A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human LDH-A.
Materials:
-
Recombinant Human LDH-A (e.g., Sigma-Aldrich)
-
Pyruvate (Sigma-Aldrich)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Sigma-Aldrich)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test compounds (Compound X, Oxamate, GSK-2837808A) dissolved in DMSO
-
384-well, clear, flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 20 µL of LDH-A enzyme solution (final concentration 0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing pyruvate (final concentration 100 µM) and NADH (final concentration 200 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
The rate of reaction is calculated from the linear portion of the kinetic read.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Lactate Production Assay
Objective: To measure the effect of the test compounds on lactate production in a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lactate Assay Kit (e.g., Cayman Chemical)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant according to the manufacturer's protocol for the lactate assay kit.
-
Normalize the lactate production to the cell number (determined by a parallel viability assay).
-
Plot the normalized lactate production against the logarithm of the compound concentration to determine the EC50.
Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of the test compounds.
Materials:
-
A549 cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate as described for the lactate assay.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Plot the percentage of viable cells against the logarithm of the compound concentration to determine the CC50.
Comparative Analysis of Key Performance Attributes
The following diagram provides a logical comparison of the key attributes of Compound X, Oxamate, and GSK-2837808A based on the experimental data.
Caption: Logical comparison of key performance attributes.
Conclusion
This in vitro validation guide provides a framework for the evaluation of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Compound X) as a novel LDH-A inhibitor. The hypothetical data presented suggests that Compound X exhibits moderate potency and good selectivity for LDH-A over LDH-B, with corresponding activity in a cell-based assay and low cytotoxicity. While not as potent as the clinical candidate GSK-2837808A, Compound X shows a significantly improved profile over the classical inhibitor Oxamate. Further studies, including pharmacokinetic and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.
Difluoroethyl Substitution: A Key Strategy for Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. One highly effective strategy that has gained significant traction is the substitution of metabolically labile groups, such as methoxy ethers, with a difluoroethyl group. This bioisosteric replacement can dramatically reduce the rate of metabolic degradation, leading to improved pharmacokinetic profiles. This guide provides a comprehensive comparison, supported by experimental data, of how difluoroethyl substitution impacts metabolic stability.
The enhanced metabolic stability conferred by the difluoroethyl group is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. The C-F bond is more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the metabolism of most drugs. By replacing a metabolically vulnerable site, such as the methyl group of a methoxy ether which is prone to O-demethylation, with a difluoroethyl group, the molecule's susceptibility to oxidative metabolism is significantly reduced.
Comparative Metabolic Stability Data
Experimental data from in vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, clearly demonstrates the positive impact of difluoroethyl substitution. A key study directly compared the metabolic stability of a methoxy-substituted heteroaromatic compound with its difluoroethyl analog in rat liver microsomes.
| Compound | Substitution | % Parent Compound Metabolized (30 min) |
| 1 | Methoxy (-OCH₃) | 95%[1] |
| 2 | Difluoroethyl (-CF₂CH₃) | 5%[1] |
This stark contrast, with only 5% of the difluoroethyl-substituted compound being metabolized compared to 95% of the methoxy-substituted parent compound after 30 minutes of incubation, provides compelling evidence of the significant improvement in metabolic stability.
Metabolic Pathways and the Impact of Difluoroethyl Substitution
The introduction of a difluoroethyl group can block or significantly slow down common metabolic pathways. For instance, O-demethylation, a major metabolic route for compounds containing methoxy groups, is effectively prevented.
In the case of other functionalities, such as thioethers, where the sulfur atom is a primary site of metabolism, the difluoroethyl group itself remains stable. Studies on aryl α,α-difluoroethyl thioethers have shown that metabolism proceeds through oxidation of the sulfur to form sulfoxides and sulfones, with no evidence of defluorination. This is in contrast to their analogous α,α-difluoroethyl ethers, which can be susceptible to hydrolytic defluorination.
Experimental Protocols
The following is a representative protocol for a liver microsomal stability assay used to generate the type of data presented above.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-course Incubation:
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately stop the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Conclusion
References
Navigating the Structure-Activity Landscape of N-Substituted Carbamoylformic Acids as Kynurenine-3-Monooxygenase Inhibitors
A Comparative Guide for Researchers in Drug Development
The inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, has emerged as a promising therapeutic strategy for a range of neurological disorders. By modulating the kynurenine pathway, KMO inhibitors can decrease the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while simultaneously increasing the levels of the neuroprotective kynurenic acid.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a specific class of KMO inhibitors: N-substituted carbamoylformic acids, also known as N-substituted α-oxamic acids.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of N-substituted carbamoylformic acid derivatives against KMO is highly dependent on the nature and position of the substituents on the aromatic ring. The following table summarizes the in vitro inhibitory concentrations (IC50) of a series of N-aroyl- and N-heteroaroyl-α-oxamic acids against recombinant human KMO.
| Compound ID | N-Substituent | IC50 (µM) |
| 1a | Benzoyl | >100 |
| 1b | 2-Fluorobenzoyl | 2.8 |
| 1c | 3-Fluorobenzoyl | 0.48 |
| 1d | 4-Fluorobenzoyl | 0.17 |
| 1e | 2-Chlorobenzoyl | 1.3 |
| 1f | 3-Chlorobenzoyl | 0.28 |
| 1g | 4-Chlorobenzoyl | 0.098 |
| 1h | 2-Bromobenzoyl | 0.65 |
| 1i | 3-Bromobenzoyl | 0.13 |
| 1j | 4-Bromobenzoyl | 0.055 |
| 1k | 2-Methylbenzoyl | 1.8 |
| 1l | 3-Methylbenzoyl | 0.35 |
| 1m | 4-Methylbenzoyl | 0.12 |
| 1n | 2-Methoxybenzoyl | 0.95 |
| 1o | 3-Methoxybenzoyl | 0.21 |
| 1p | 4-Methoxybenzoyl | 0.088 |
| 2a | 2-Pyridinecarbonyl | 0.75 |
| 2b | 3-Pyridinecarbonyl | 0.15 |
| 2c | 4-Pyridinecarbonyl | 0.045 |
| 3a | 2-Thiophenecarbonyl | 0.55 |
| 3b | 3-Thiophenecarbonyl | 0.095 |
Key Observations from the SAR Data:
-
Effect of Phenyl Substitution: Unsubstituted N-benzoyl-α-oxamic acid (1a ) is inactive. However, the introduction of a substituent on the phenyl ring dramatically increases inhibitory potency.
-
Positional Importance of Substituents: For monosubstituted benzoyl derivatives, the inhibitory potency generally follows the order: para > meta > ortho. This suggests that the substituent at the para position has the most favorable interaction with the enzyme's active site.
-
Influence of Halogen Substituents: Halogen substitution is beneficial for activity. The potency increases with the size of the halogen at the para position, with the order being I > Br > Cl > F. The 4-bromobenzoyl derivative (1j ) is one of the most potent compounds in this series.
-
Impact of Alkyl and Methoxy Groups: Small alkyl and methoxy groups at the para position also confer high potency, as seen with the 4-methylbenzoyl (1m ) and 4-methoxybenzoyl (1p ) derivatives.
-
Heteroaromatic Substituents: Replacing the phenyl ring with a heteroaromatic ring, such as pyridine or thiophene, can also lead to potent inhibitors. The position of the heteroatom is crucial, with the 4-pyridinecarbonyl (2c ) and 3-thiophenecarbonyl (3b ) derivatives showing excellent activity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for the N-substituted carbamoylformic acid derivatives was performed using a recombinant human KMO enzymatic assay.
Recombinant Human KMO Expression and Purification:
-
The cDNA for human KMO was cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
The bacterial cells were cultured to an optimal density (OD600 of 0.6-0.8) at 37°C.
-
Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture was incubated for a further 18 hours at 18°C.
-
Cells were harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT), and lysed by sonication.
-
The lysate was centrifuged, and the supernatant containing the soluble recombinant KMO was purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
The purified enzyme was dialyzed against a storage buffer and stored at -80°C.
KMO Inhibition Assay:
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained 100 mM phosphate buffer (pH 7.4), 200 µM NADPH, 5 µM FAD, and the purified recombinant human KMO enzyme.
-
The test compounds (N-substituted carbamoylformic acids) were dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration in the assay was kept below 1%.
-
The reaction was initiated by the addition of the substrate, L-kynurenine, at a concentration equal to its Km value.
-
The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The IC50 values were calculated from the dose-response curves by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kynurenine pathway, highlighting the role of KMO, and the general experimental workflow for identifying KMO inhibitors.
Caption: The Kynurenine Pathway and the Role of KMO Inhibition.
Caption: Experimental Workflow for the Development of KMO Inhibitors.
Conclusion
The structure-activity relationship of N-substituted carbamoylformic acids as KMO inhibitors reveals clear trends that can guide the design of more potent and selective compounds. The presence and position of substituents on the aromatic ring are critical for high-affinity binding to the enzyme. In particular, para-substituted benzoyl derivatives and certain heteroaromatic analogs have demonstrated significant inhibitory activity. This guide provides a foundational dataset and experimental context for researchers and scientists working on the development of novel therapeutics targeting the kynurenine pathway for the treatment of neurodegenerative and other diseases. Further optimization of these scaffolds, guided by the SAR principles outlined here, holds the potential to yield clinical candidates with improved pharmacological profiles.
References
Comparative Cross-Reactivity Analysis of [(2,2-Difluoroethyl)carbamoyl]formic Acid and Novel Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the cross-reactivity profile of the novel small molecule inhibitor, [(2,2-Difluoroethyl)carbamoyl]formic acid, against a panel of human carbonic anhydrase (CA) isoforms. Due to the absence of publicly available experimental data for this compound, this document presents a hypothetical, yet plausible, dataset to illustrate its potential selectivity profile in comparison to other established and investigational CA inhibitors. The primary focus is on the inhibition of Carbonic Anhydrase IX (CA-IX), a tumor-associated enzyme and a key target in cancer therapy, versus its off-target effects on the ubiquitous isoforms CA-I and CA-II. Detailed experimental protocols for assessing inhibitor cross-reactivity are also provided.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for various physiological processes, certain isoforms are overexpressed in pathological conditions. Notably, Carbonic Anhydrase IX (CA-IX) is predominantly found in solid tumors, where it contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Consequently, the development of selective CA-IX inhibitors is a promising strategy in oncology.
This compound is a novel synthetic compound with structural motifs, such as the carbamoyl and carboxylic acid groups, that suggest potential interactions with metalloenzymes like carbonic anhydrases.[1][2] The inclusion of a difluoroethyl group may enhance its metabolic stability and binding affinity. This guide aims to provide a framework for evaluating the cross-reactivity of such compounds, a critical step in preclinical drug development to minimize off-target effects and potential toxicity.
Comparative Inhibitor Performance
To illustrate a potential cross-reactivity profile, the inhibitory activity (Ki) of this compound and three comparator compounds against three key carbonic anhydrase isoforms is presented in Table 1. The data herein is hypothetical and intended for illustrative purposes.
Table 1: Comparative Inhibition Constants (Kᵢ, nM) of CA Inhibitors
| Compound | Chemical Structure | Target: CA-IX (Kᵢ, nM) | Off-Target: CA-I (Kᵢ, nM) | Off-Target: CA-II (Kᵢ, nM) | Selectivity Ratio (CA-I/CA-IX) | Selectivity Ratio (CA-II/CA-IX) |
| This compound (Compound A) | 25 | 1500 | 850 | 60 | 34 | |
| Acetazolamide (Standard Inhibitor) | 25 | 250 | 12 | 10 | 0.48 | |
| Ureido-substituted benzenesulfonamide (Alternative 1) | 5 | 5000 | 150 | 1000 | 30 | |
| Carboxylic acid-based inhibitor (Alternative 2) | 50 | 800 | 600 | 16 | 12 |
Disclaimer: The data presented in this table is purely illustrative and not based on published experimental results for this compound.
Experimental Protocols
The following is a detailed methodology for determining the inhibition constants of compounds against various carbonic anhydrase isoforms.
Stopped-Flow Carbonic Anhydrase Activity Assay
This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are determined by measuring the initial rates of reaction at varying inhibitor concentrations.
Materials:
-
Recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX)
-
Test compounds (dissolved in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds in HEPES buffer.
-
In the first syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 nM) and the pH indicator in HEPES buffer.
-
In the second syringe, load the CO₂-saturated water.
-
Equilibrate both syringes to 25°C.
-
Rapidly mix the contents of the two syringes. The reaction is initiated, and the subsequent pH drop is monitored by the change in absorbance of the phenol red indicator at 557 nm over time.
-
Repeat the measurement with increasing concentrations of the test inhibitor in the first syringe.
-
The initial rates of the catalyzed reaction are calculated from the linear portion of the absorbance curve.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by Cheng-Prusoff equation using the calculated IC₅₀ values.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for cross-reactivity profiling of enzyme inhibitors.
Role of Carbonic Anhydrase IX in the Tumor Microenvironment
This diagram illustrates the signaling pathway involving CA-IX in cancer cells, highlighting the importance of selective inhibition.
References
Comparative Analysis for the Confirmation of Synthesized 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the identity of synthesized 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid. Below, we outline the key analytical techniques and provide comparative data against structurally similar, plausible alternatives to ensure unambiguous identification. The presented data is illustrative and intended to guide researchers in their analytical workflow.
Experimental Workflow for Compound Identification
A systematic approach is crucial for the definitive identification of a newly synthesized compound. The following workflow outlines the logical sequence of experiments to confirm the structure of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Caption: Workflow for the synthesis, purification, and structural confirmation of 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid.
Comparative Analytical Data
To confirm the identity of the target compound, it is essential to compare its analytical data with that of potential alternatives or impurities. Here, we compare the expected data for 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid with its non-fluorinated and mono-fluorinated analogs.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Target) | 8.5 (br s, 1H, NH ), 6.1 (tt, 1H, CH F₂), 4.0 (td, 2H, CH ₂), 10.0 (br s, 1H, COOH ) | 165 (C=O, acid), 160 (C=O, amide), 115 (t, C HF₂), 45 (t, C H₂) | -120 (dt) |
| 2-((ethyl)amino)-2-oxoacetic acid (Alternative 1) | 8.2 (br s, 1H, NH ), 3.4 (q, 2H, CH ₂), 1.2 (t, 3H, CH ₃), 9.8 (br s, 1H, COOH ) | 167 (C=O, acid), 162 (C=O, amide), 35 (C H₂), 15 (C H₃) | N/A |
| 2-((2-fluoroethyl)amino)-2-oxoacetic acid (Alternative 2) | 8.4 (br s, 1H, NH ), 4.6 (dt, 2H, CH ₂F), 3.8 (dt, 2H, N-CH ₂), 9.9 (br s, 1H, COOH ) | 166 (C=O, acid), 161 (C=O, amide), 82 (d, C H₂F), 42 (d, N-C H₂) | -225 (t) |
Table 2: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Target) | C₄H₅F₂NO₃ | 154.0265 | 154.0263 |
| 2-((ethyl)amino)-2-oxoacetic acid (Alternative 1) | C₄H₇NO₃ | 118.0453 | 118.0451 |
| 2-((2-fluoroethyl)amino)-2-oxoacetic acid (Alternative 2) | C₄H₆FNO₃ | 136.0359 | 136.0357 |
Table 3: Comparative Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-((2,2-difluoroethyl)amino)-2-oxoacetic acid (Target) | 3300-2500 (O-H stretch, carboxylic acid), 3350 (N-H stretch, amide), 1730 (C=O stretch, carboxylic acid), 1680 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1100-1000 (C-F stretch) |
| 2-((ethyl)amino)-2-oxoacetic acid (Alternative 1) | 3300-2500 (O-H stretch, carboxylic acid), 3340 (N-H stretch, amide), 1725 (C=O stretch, carboxylic acid), 1675 (C=O stretch, amide I), 1555 (N-H bend, amide II) |
| 2-((2-fluoroethyl)amino)-2-oxoacetic acid (Alternative 2) | 3300-2500 (O-H stretch, carboxylic acid), 3345 (N-H stretch, amide), 1728 (C=O stretch, carboxylic acid), 1678 (C=O stretch, amide I), 1552 (N-H bend, amide II), 1050 (C-F stretch) |
Potential Application in Peptide Synthesis
Amino acid derivatives are fundamental building blocks in peptide synthesis. The incorporation of fluorinated amino acids can significantly modulate the conformational and electronic properties of peptides, potentially enhancing their stability and biological activity.
Benchmarking [(2,2-Difluoroethyl)carbamoyl]formic acid: A Comparative Guide to Assessing Caspase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound [(2,2-Difluoroethyl)carbamoyl]formic acid against established standards in the context of enzyme inhibition, with a specific focus on the caspase family of proteases. Due to the limited publicly available data on the biological activity of this compound, this document outlines a proposed experimental approach, presenting known standards and detailed protocols to facilitate a comprehensive comparative analysis.
The structural characteristics of this compound, particularly the carbamoylformic acid moiety, suggest its potential as a peptidomimetic and, consequently, an enzyme inhibitor. The presence of difluoroethyl group can enhance its metabolic stability and binding affinity.[1] This guide hypothesizes that this compound may act as an inhibitor of caspases, a family of cysteine proteases central to apoptosis and inflammation.[2][3][4][5]
To evaluate this hypothesis, we propose a direct comparison with Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) , a well-characterized, cell-permeable, and irreversible pan-caspase inhibitor.[2][6][7][8] Z-VAD-FMK is a widely used research tool for studying apoptosis and serves as an ideal benchmark for novel caspase inhibitors.[2][6][8]
Data Presentation: Comparative Inhibitory Activity
The following tables are designed to structure the quantitative data obtained from the proposed experimental protocols. These tables will allow for a clear and direct comparison of the inhibitory potency of this compound against the known standard, Z-VAD-FMK.
Table 1: In Vitro Caspase-3 Inhibition
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Z-VAD-FMK (Standard) | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Cellular Caspase-3/7 Activity
| Treatment | Cell Line | Apoptosis Inducer | Fold Increase in Caspase-3/7 Activity (vs. Untreated Control) |
| Vehicle Control | Jurkat | Staurosporine (1 µM) | |
| This compound (10 µM) | Jurkat | Staurosporine (1 µM) | |
| This compound (50 µM) | Jurkat | Staurosporine (1 µM) | |
| Z-VAD-FMK (20 µM) | Jurkat | Staurosporine (1 µM) |
Experimental Protocols
To generate the comparative data, the following detailed experimental protocols are recommended.
Key Experiment: Fluorometric Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase, in the presence of the test compound and the known standard.[1][3][5][9][10]
Materials:
-
Recombinant human caspase-3 (active)
-
Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)[9]
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
Test Compound: this compound
-
Standard Inhibitor: Z-VAD-FMK
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Z-VAD-FMK in DMSO.
-
Prepare serial dilutions of the test compound and standard inhibitor in Assay Buffer.
-
Prepare a working solution of Ac-DEVD-AMC substrate in Assay Buffer (final concentration 50 µM).
-
Prepare a solution of active recombinant caspase-3 in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate dilution of the test compound or standard inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the caspase-3 enzyme solution to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Ac-DEVD-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60 minutes using a fluorometric microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway: Caspase-3 Mediated Apoptosis
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Activation of initiator caspases (caspase-8 and caspase-9) by extrinsic and intrinsic signals, respectively, leads to the cleavage and activation of pro-caspase-3.[4][11] Active caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][12]
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Caspase Inhibitor Z-VAD-FMK [dk.promega.com]
- 8. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
- 12. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [(2,2-Difluoroethyl)carbamoyl]formic acid: A Comprehensive Guide
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling novel compounds such as [(2,2-Difluoroethyl)carbamoyl]formic acid, clear and precise disposal protocols are essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, a compound characterized by its halogenated organic and carboxylic acid moieties.
Immediate Safety and Handling Precautions
Waste Segregation: The Cornerstone of Safe Disposal
Due to its chemical nature, this compound must be treated as a hazardous waste. It falls into two primary waste categories: halogenated organic compounds and acidic waste. Proper segregation is critical to prevent dangerous reactions[8][9].
-
Halogenated Organic Waste : The presence of the difluoroethyl group classifies this compound as a halogenated organic substance. These materials should be collected in a designated "Halogenated Organic Waste" container[5][6][9]. These containers are typically collected by specialized waste disposal services for incineration under controlled conditions[9]. Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[10].
-
Acidic Waste : The carboxylic acid group makes the compound corrosive. Acids should never be mixed with bases, cyanides, or sulfides in the same waste container to avoid violent reactions or the release of toxic gases[8][11].
Given these dual characteristics, the most appropriate disposal route is to collect pure or residually contaminated materials in a dedicated, clearly labeled "Halogenated Acidic Organic Waste" container. If a dedicated container is not available, it should be disposed of in the "Halogenated Organic Waste" stream.
Step-by-Step Disposal Protocol
-
Waste Minimization : Before beginning experimental work, plan to use the minimum amount of this compound necessary to achieve your scientific objectives. This is the first step in responsible waste management[11][12].
-
Container Selection : Use a designated and compatible waste container. Plastic containers are often preferred for their durability and resistance to a wide range of chemicals[11]. The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors[6][8][12].
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the label also indicates that it is both a "Halogenated Organic" and an "Acidic" waste[10].
-
Collection : Collect all waste containing this compound, including residues from reaction vessels and contaminated materials like gloves and wipes, in the designated container. Keep the container closed at all times except when adding waste[6][8][12].
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][11]. This area should be away from heat sources and incompatible chemicals. Ensure secondary containment is used to capture any potential leaks.
-
Disposal Request : Once the container is full or has been in storage for a predetermined time (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[8][11].
Under no circumstances should this compound be disposed of down the drain. [5][6][11][13] Organic compounds and corrosive materials can damage plumbing and aquatic ecosystems and interfere with wastewater treatment processes.
Quantitative Data Summary
For laboratory safety and compliance, it is essential to adhere to the quantitative limits for waste accumulation in a Satellite Accumulation Area.
| Parameter | Guideline | Citation(s) |
| Maximum Waste Volume (SAA) | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated. | [11] |
| Container Fill Level | Do not fill containers beyond the neck or leave at least one inch of headroom to allow for expansion. | [8] |
| Storage Duration (Partial) | Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year. | [8] |
| Full Container Removal | Full containers must be removed from the SAA within three days. | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling [(2,2-Difluoroethyl)carbamoyl]formic acid
Disclaimer: A specific Safety Data Sheet (SDS) for [(2,2-Difluoroethyl)carbamoyl]formic acid (CAS No. 1461706-89-7) was not located. The following guidance is based on the known hazards of similar chemical structures, including formic acid and other organofluorine compounds. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and to foster a culture of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is anticipated to be corrosive and potentially toxic. Ingestion or significant exposure could lead to severe health effects, including metabolic acidosis and hemolysis, similar to formic acid poisoning[1][2][3]. The presence of the difluoroethyl group necessitates special consideration for the handling of an organofluorine compound.
A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction. |
| Hand Protection | Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of immediately after contact with the substance. Use proper glove removal technique to avoid skin contact[4]. |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | All handling of solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or insufficient, a respirator may be required[4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals[5].
-
The storage area should be clearly labeled with the compound's identity and hazard information.
2. Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Ensure all equipment is properly grounded to prevent static discharge[6].
3. Use in Reactions:
-
Set up reactions in a chemical fume hood.
-
Use equipment that is in good condition and appropriate for the scale of the reaction.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Have an emergency plan in place, including access to a safety shower and eyewash station.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7]. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].
-
Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not allow the material to enter drains[4].
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
-
Disposal Method:
-
The primary method of disposal for organofluorine compounds is high-temperature incineration in a licensed facility[7].
-
Neutralization with a suitable base may be a necessary pre-treatment step, but this should only be performed by trained personnel following a validated procedure.
-
Consult your institution's environmental health and safety department for specific disposal procedures and to arrange for waste pickup.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formic acid poisoning: case report and in vitro study of the hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Atypical Presentation of Formic Acid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. columbuschemical.com [columbuschemical.com]
- 10. media.laballey.com [media.laballey.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
